5-Fluoro-2-hydrazinylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-hydrazinylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEFKTADURQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NN)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Analytical Profiling of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
Topic: Chemical Structure Analysis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary
This compound (5-F-2-HP) represents a critical distinct scaffold in the synthesis of fused heterocycles and nucleoside analogs. Characterized by a highly reactive hydrazine handle at the C2 position and an electron-withdrawing fluorine at C5, this molecule presents unique analytical challenges including tautomeric equilibration, oxidative instability, and complex spin-spin coupling in NMR spectroscopy.
This guide provides a rigorous, self-validating framework for the structural confirmation and purity profiling of 5-F-2-HP, moving beyond generic protocols to address the specific physicochemical behaviors of fluorinated hydrazinyl-pyrimidines.
Part 1: Structural Elucidation Strategy
The analysis of 5-F-2-HP requires a multi-modal approach to resolve the electronic influence of the C5-fluorine atom and the nucleophilicity of the C2-hydrazine group.
The Analytical Workflow
The following decision tree outlines the logical progression from crude isolate to certified reference material.
Figure 1: Integrated analytical workflow for the characterization of fluorinated pyrimidine intermediates.
Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the fluorine atom (
Solvent Selection:
-
Protocol: Use DMSO-d6 exclusively.
-
Causality: Chloroform (
) is unsuitable due to the poor solubility of the polar hydrazine/amine groups and the rapid exchange of labile protons, which obscures critical integration data. DMSO-d6 stabilizes the tautomeric forms and slows proton exchange.
Predicted & Characteristic Shifts (Reference: 5-Fluorocytosine Analogs)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-6 | 7.80 – 8.10 | Doublet (d) | Ortho-coupling to C5-F. Characteristic of 5-F-pyrimidines [1]. | ||
| 4-NH | 6.80 – 7.20 | Broad Singlet | N/A | Exchangable with | |
| 2-NH | 8.20 – 8.50 | Broad Singlet | N/A | Hydrazine secondary amine. Downfield due to ring conjugation. | |
| 2-NH | 4.00 – 4.50 | Broad Singlet | N/A | Hydrazine primary amine. | |
| F-5 | -165.0 to -175.0 | Doublet | Upfield shift typical of activated pyrimidine rings [2]. | ||
| C-5 | 135.0 – 138.0 | Doublet | Large one-bond coupling confirms F-attachment. | ||
| C-4 | 155.0 – 160.0 | Doublet | Geminal coupling to F. |
Expert Insight:
In the
Mass Spectrometry (MS) Fragmentation
Hydrazinyl pyrimidines exhibit a specific fragmentation pathway in ESI(+) mode.
-
Parent Ion:
Da (Calculated for ). -
Primary Fragment: Loss of Ammonia (
, -17 Da) . -
Secondary Fragment: Loss of Hydrazine (
, -32 Da) is less common in soft ionization but possible in EI, leading to the 2-amino-5-fluoropyrimidine radical cation.
Figure 2: Predicted ESI(+) fragmentation pathway.
Part 3: Purity & Stability Profiling (HPLC)
Hydrazines are notoriously unstable, prone to oxidation to azo compounds or condensation with trace aldehydes in solvents.
HPLC Method Development
Standard C18 methods often fail to retain this highly polar molecule.
Recommended Protocol: Ion-Pairing or HILIC
-
Column: Polar-embedded C18 (e.g., Waters XBridge Shield RP18) or HILIC (Amide).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Why: Acidic pH protonates the hydrazine and pyrimidine nitrogens, improving peak shape and preventing tailing caused by silanol interactions [3].
-
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 260 nm (Pyrimidine
) and 210 nm. -
Derivatization (Optional but Recommended):
-
If peak tailing persists or sensitivity is low, perform pre-column derivatization with benzaldehyde . The resulting hydrazone is lipophilic, stable, and absorbs strongly in the UV range.
-
Stability Warning
-
Oxidation: 5-F-2-HP will darken upon exposure to air. Store under Argon at -20°C.
-
Solvent Incompatibility: Avoid Acetone or simple ketones as solvents; they will react immediately with the hydrazine moiety to form hydrazones.
Part 4: Synthetic Validation (Chemical Proof)
To unequivocally prove the structure (specifically the position of the hydrazine vs. the amine), a chemical derivatization test is the "Gold Standard."
The Triazolopyrimidine Cyclization Test: React the material with Formic Acid or Triethyl Orthoformate.
-
Reaction: Cyclization of the 2-hydrazinyl group with the N3 ring nitrogen.
-
Product: 1,2,4-triazolo[4,3-a]pyrimidine derivative.
-
Validation: The disappearance of the hydrazine protons in NMR and a shift in the UV
confirms the presence of the free hydrazine group at the 2-position.
References
-
Hennig, M., et al. (2007).[1] Synthesis of 5-fluoropyrimidine Nucleotides as sensitive NMR probes of RNA structure. Journal of the American Chemical Society. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General Reference for F-19 shifts).
-
Vaddeswaram, G. (2022).[2][3][4] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry.[3] Link
-
PubChem. (2025).[4][5] Compound Summary: 5-Fluoro-2-hydrazinylpyrimidine. National Library of Medicine. Link
Sources
- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Fluorophenyl)-2-hydrazinylpyridin-3-amine | C11H11FN4 | CID 144469431 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-2-hydrazinylpyrimidin-4-amine: Physicochemical Properties, Reactivity, and Analytical Characterization
Section 1: Introduction and Strategic Importance
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a critical tool for optimizing drug candidates.[1] Within this class, fluorinated pyrimidines are particularly noteworthy, exemplified by the landmark anti-cancer agent 5-Fluorouracil (5-FU).[2][3][4]
This guide focuses on a specific, highly functionalized building block: 5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS: 925192-06-9). This molecule is of significant interest to researchers as it combines three key pharmacophoric elements onto a single pyrimidine scaffold: a fluorine atom at the 5-position, a highly reactive hydrazinyl group at the 2-position, and an amino group at the 4-position. This unique combination makes it a versatile precursor for synthesizing a diverse array of more complex molecules, particularly in the development of kinase inhibitors, covalent modifiers, and other targeted therapeutics.
The purpose of this document is to provide a comprehensive technical overview of its core properties, reactivity profile, and essential analytical protocols. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Caption: Chemical structure of this compound.
Section 2: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and analysis. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 925192-06-9 | [5] |
| Molecular Formula | C₄H₆FN₅ | [5] |
| Molecular Weight | 143.12 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Purity (Typical) | >95% | [5] |
| Appearance | Solid (predicted) | [6] |
| Storage Conditions | 0-8 °C, Inert Atmosphere | [5][6] |
| Solubility | Not experimentally reported. Expected to have some solubility in polar organic solvents like DMSO and DMF. | |
| Melting Point | Not experimentally reported. | |
| pKa | Not experimentally reported. |
Expert Insights on Physicochemical Parameters
-
Solubility: The presence of multiple hydrogen bond donors and acceptors (amine and hydrazine groups) suggests potential for solubility in polar protic solvents. However, the flat, aromatic-like pyrimidine ring may contribute to crystal lattice energy, potentially limiting aqueous solubility. For experimental work, initial solubility screening in solvents such as DMSO, DMF, and methanol is recommended. For comparison, the related drug Flucytosine (4-amino-5-fluoro-2(1H)-pyrimidinone) has a water solubility of 15 g/L.[7]
-
pKa (Acidity/Basicity): This molecule possesses multiple basic nitrogen centers: the two nitrogens of the hydrazinyl group, the exocyclic 4-amino group, and the two pyrimidine ring nitrogens.
-
The hydrazinyl group is generally a stronger base and a more potent nucleophile than a corresponding simple amine.[8]
-
The electron-withdrawing effects of both the pyrimidine ring and the C5-fluorine atom will significantly decrease the basicity of all attached nitrogenous groups compared to their simple alkyl counterparts.
-
Predicting the exact site of first protonation requires computational analysis or experimental determination via potentiometric titration. This value is critical for developing purification methods (e.g., acid/base extraction) and for understanding its behavior in biological assays.
-
Section 3: Synthesis and Reactivity Profile
Proposed Synthetic Pathway
The most plausible precursor is 2,4-dichloro-5-fluoropyrimidine , which can be synthesized from the widely available starting material, 5-fluorouracil.[9] The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack and exhibit differential reactivity, which can be exploited for selective substitution.
Caption: General reaction scheme for hydrazone formation.
Section 4: Protocols for Analytical Characterization
To ensure the identity, purity, and stability of this compound, a robust analytical workflow is essential. The following protocols are designed as self-validating systems for comprehensive characterization.
Protocol 4.1: Molecular Weight Verification and Purity Assessment by LC-MS
This method provides simultaneous confirmation of the molecular weight and an assessment of sample purity.
Objective: To verify the mass of the target compound ([M+H]⁺ = 144.07) and determine its purity by UV absorbance at 254 nm.
Methodology:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in DMSO.
-
Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 µg/mL.
-
-
HPLC Conditions:
-
Instrument: Standard HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar heterocyclic compounds.
-
Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid aids in the ionization of the analyte for MS detection.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The basic nitrogen atoms are readily protonated in the acidic mobile phase.
-
Scan Range: m/z 50 - 500.
-
Data Analysis: Extract the ion chromatogram for m/z = 144.07. Integrate the corresponding peak in the UV chromatogram to determine purity.
-
Caption: Standard workflow for LC-MS analysis of the target compound.
Protocol 4.2: Structural Elucidation by NMR Spectroscopy
NMR is indispensable for unambiguous structure confirmation.
Objective: To confirm the chemical structure by analyzing ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable N-H protons.
-
¹H NMR Analysis (Expected Signals):
-
A doublet for the C6-H proton, coupled to the C5-F atom (~7.5-8.5 ppm).
-
Broad singlets for the -NH₂ (4-position) and -NH-NH₂ (2-position) protons. The exact chemical shifts will vary, and these signals will disappear upon D₂O exchange.
-
-
¹⁹F NMR Analysis (Expected Signals):
-
A doublet corresponding to the single fluorine atom, coupled to the C6-H proton.
-
-
¹³C NMR Analysis (Expected Signals):
-
Four distinct carbon signals for the pyrimidine ring. The carbons attached to or near the fluorine (C5, C4, C6) will appear as doublets due to C-F coupling.
-
Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. LC-MS confirms the correct molecular formula, while the specific splitting patterns and chemical shifts in the multi-nuclear NMR experiments confirm the precise connectivity and constitution of the atoms, leaving no ambiguity as to the compound's identity.
Section 5: Applications and Future Directions
This compound is not an end-product therapeutic but rather a high-value starting material. Its utility lies in its potential as a versatile scaffold for building larger, more complex molecules with therapeutic potential.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (143.12 g/mol ) and high density of pharmacophoric features make it an ideal fragment for FBDD campaigns.
-
Synthesis of Fused Heterocycles: The hydrazinyl group is a classic precursor for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or triazolo[4,3-a]pyrimidines, which are privileged structures in medicinal chemistry.
-
Kinase Inhibitor Scaffolds: The 4-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This compound provides a pre-functionalized core for the rapid synthesis of novel inhibitor libraries.
Future work should focus on exploring the derivatization of this compound and screening the resulting libraries against various biological targets, particularly protein kinases and other enzymes relevant to oncology and infectious diseases.
Section 6: Conclusion
This compound is a strategically important chemical building block poised for significant application in drug discovery and chemical biology. Its unique trifecta of functional groups on a fluorinated pyrimidine core provides a rich platform for synthetic exploration. By understanding its fundamental physicochemical properties and employing robust analytical methods for its characterization, researchers can confidently and effectively leverage this compound to accelerate the development of novel and impactful chemical entities.
References
-
5-Fluoro-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine;hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
-
5-(4-Fluorophenyl)-2-hydrazinylpyridin-3-amine. PubChem, National Center for Biotechnology Information.[Link]
-
[5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. National Center for Biotechnology Information.[Link]
-
5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. National Center for Biotechnology Information.[Link]
-
5-Fluoro-4-hydrazino-2-methoxypyrimidine. PubChem, National Center for Biotechnology Information.[Link]
-
5-fluoro-2-hydrazinylpyrimidine (C4H5FN4). PubChemLite.[Link]
-
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Pharmaffiliates.[Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. National Center for Biotechnology Information.[Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information.[Link]
-
Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. National Center for Biotechnology Information.[Link]
-
5-Fluoro-2-methylpyrimidin-4-ol. PubChem, National Center for Biotechnology Information.[Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.[Link]
-
5-Fluoro-2-((4-(2-pyridinyl)-1-piperazinyl)methyl)-1H-indole. PubChem, National Center for Biotechnology Information.[Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science.[Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. SciELO.[Link]
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate.[Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate.[Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office.[Link]
-
Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate.[Link]
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI.[Link]
- Process for preparing 2-aminopyridine derivatives.
-
Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. National Center for Biotechnology Information.[Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]
-
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Pharmaffiliates.[Link]
-
pKa Data Compiled by R. Williams. New York University.[Link]
-
pKa Data Compiled by R. Williams page-1. Purdue University.[Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC.[Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 925192-06-9 | AChemBlock [achemblock.com]
- 6. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 7. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
5-Fluoro-2-hydrazinylpyrimidin-4-amine: A Privileged Scaffold for the Design of Next-Generation Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a multitude of approved kinase inhibitors.[1][2] This technical guide delves into the strategic importance of a specific, highly functionalized pyrimidine derivative: 5-Fluoro-2-hydrazinylpyrimidin-4-amine . We will explore its synthetic accessibility, dissect the critical role of its substituents in kinase recognition, and provide a framework for its application in the rational design of potent and selective kinase inhibitors for therapeutic intervention, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel kinase-targeted therapies.
The Rationale: Why this compound?
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various diseases, most notably cancer.[4] The 2-aminopyrimidine core is a well-established pharmacophore that effectively mimics the adenine portion of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.[5]
The this compound scaffold builds upon this proven foundation by introducing two key strategic modifications:
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common and highly effective strategy in kinase inhibitor design.[6] This small, highly electronegative atom can significantly enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions and the modulation of the pKa of adjacent functionalities. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the resulting inhibitor.[7]
-
The 2-Hydrazinyl Moiety: Replacing the more common 2-amino group with a 2-hydrazinyl (-NHNH2) group offers a unique vector for chemical elaboration. The terminal amine of the hydrazine is a potent nucleophile, providing a reactive handle for the introduction of diverse substituents through the formation of hydrazones or other derivatives.[8] This allows for the exploration of additional binding pockets within the kinase active site, potentially leading to enhanced potency and selectivity. The hydrazinyl group can also act as a hydrogen bond donor, further anchoring the inhibitor to the kinase.
This combination of a proven hinge-binding core, a potency-enhancing fluorine atom, and a versatile synthetic handle makes this compound a highly attractive starting point for the development of novel kinase inhibitors.
Synthesis of the Core Scaffold
The synthesis of this compound is conceptually straightforward, leveraging established pyrimidine chemistry. The most logical and efficient route commences with a commercially available precursor, 2-chloro-5-fluoropyrimidin-4-amine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the hydrazinolysis of chloropyrimidines.[9][10]
Materials:
-
2-Chloro-5-fluoropyrimidin-4-amine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Self-Validation: The identity and purity of the synthesized scaffold should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Design: Structure-Activity Relationships (SAR)
The this compound scaffold provides a robust platform for generating libraries of kinase inhibitors. The primary point of diversification is the reactive hydrazinyl group, which can be readily condensed with a variety of aldehydes and ketones to form hydrazone derivatives.
Insights from Cyclin-Dependent Kinase (CDK) Inhibitors
While direct examples utilizing the 2-hydrazinyl scaffold are emerging, invaluable insights can be drawn from the closely related 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series, which have shown potent inhibition of CDK2 and CDK9.[11]
Table 1: Inhibitory Activities of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives against CDKs [11]
| Compound ID | R2 Substituent on 4-anilino ring | CDK2/Cyclin E1 IC₅₀ (µM) | CDK9/Cyclin T1 IC₅₀ (µM) |
| 6a | 4-morpholinyl | >10 | >10 |
| 6d | 4-(4-methylpiperazin-1-yl) | 0.23 | 0.05 |
| 11e | 3-amino-4-methyl | 0.09 | 0.03 |
| 11f | 3-amino-4-methoxy | 0.07 | 0.02 |
Data extracted from a study on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as CDK inhibitors.[11]
From this data, several key SAR principles can be established:
-
Importance of the 5-Fluoro Group: The consistent high potency observed across active compounds underscores the beneficial contribution of the 5-fluoro substituent to kinase binding.[11]
-
Role of the 4-Anilino Substituent: The nature of the substituent on the 4-anilino ring is critical for potent CDK inhibition. The presence of a basic amine, such as in the 4-(4-methylpiperazin-1-yl) group of compound 6d , leads to a significant increase in potency compared to the unsubstituted analog. This is likely due to the formation of a salt bridge with an acidic residue in the kinase active site.[11]
-
Fine-tuning for Potency and Selectivity: Small modifications to the substituents, such as the 3-amino-4-methyl and 3-amino-4-methoxy groups in compounds 11e and 11f , can further enhance potency against both CDK2 and CDK9.[11]
By applying these principles to the this compound scaffold, researchers can rationally design libraries of hydrazone derivatives with a high probability of yielding potent kinase inhibitors. For instance, condensing the core scaffold with aldehydes or ketones bearing basic amine functionalities would be a logical starting point for targeting CDKs and other kinases.
Experimental Workflow for Kinase Inhibition Profiling
To evaluate the efficacy of newly synthesized compounds, a robust and reproducible kinase inhibition assay is essential. A widely used and reliable method is the luminescent kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.
Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC₅₀ values of inhibitors against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E1, Aurora A, PLK1)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, platform for the discovery of novel kinase inhibitors. Its strategic design, combining a validated hinge-binding motif with a potency-enhancing fluorine atom and a versatile synthetic handle, provides a clear and rational path for the development of next-generation targeted therapeutics. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to initiate their own discovery programs based on this privileged core. Future efforts should focus on the synthesis and evaluation of diverse hydrazone libraries against a broad panel of kinases to fully elucidate the therapeutic potential of this exciting scaffold.
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Y. Li, et al., "Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9," Acta Pharmaceutica Sinica B, 2016, 6(2), 147-155, [Link].
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Reactivity Profile of the Hydrazine Moiety in 5-Fluoropyrimidines
[1]
Executive Summary
This technical guide analyzes the chemical behavior of the hydrazine group attached to the 5-fluoropyrimidine scaffold, a privileged structure in medicinal chemistry (e.g., 5-Fluorouracil, 5-FC). The presence of the fluorine atom at C5 exerts a profound electronic influence, modulating the nucleophilicity of the hydrazine and dictating regioselectivity during synthesis. This document details the synthetic introduction of the hydrazine moiety, its behavior as a dinucleophile in heterocyclization reactions (forming triazolopyrimidines and pyrazolyl-pyrimidines), and the critical Dimroth rearrangement that governs the thermodynamic stability of fused products.[1][2]
The Electronic Landscape: The "5-Fluoro" Effect
The reactivity of 4-hydrazino-5-fluoropyrimidines is governed by the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing fluorine atom.[3]
-
Inductive Withdrawal (-I Effect): The fluorine atom at C5 significantly pulls electron density from the pyrimidine ring. This increases the electrophilicity of the C4 and C2 positions, making the precursor (2,4-dichloro-5-fluoropyrimidine) highly reactive toward nucleophilic attack.
-
Acidity Modulation: Once the hydrazine is attached at C4, the 5-F substituent decreases the pKa of the proximal -NH- proton (N1 of the hydrazine), making it more acidic than in non-fluorinated analogs. This acidity is a driving force in base-catalyzed cyclizations.[3]
-
Alpha-Effect: The terminal amino group (
) of the hydrazine retains significant nucleophilicity due to the alpha-effect (repulsion between adjacent lone pairs), allowing it to react rapidly with carbonyl electrophiles despite the electron-poor scaffold.[3]
Synthetic Pathways: Regioselective Introduction
The primary route to 4-hydrazino-5-fluoropyrimidines involves Nucleophilic Aromatic Substitution (
Regiochemical Control
The reaction is highly regioselective for the C4 position .
-
Electronic Bias: The C4 position is para-like relative to N1 and ortho-like to N3.[3] The intermediate Meisenheimer complex at C4 is better stabilized than at C2.
-
Steric Factors: Although the 5-F atom provides some steric bulk, the C2 position is flanked by two ring nitrogens, making C4 kinetically more accessible.
Experimental Protocol: Synthesis of 2-Chloro-4-hydrazino-5-fluoropyrimidine
Objective: Selective mono-substitution of the C4-chloro group.[3]
-
Reagents: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq), Hydrazine hydrate (2.5 eq), Methanol (10 mL/g).
-
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in methanol and cool to 0–5°C (Ice bath). Critical: Low temperature prevents double substitution.[3]
-
Add hydrazine hydrate dropwise over 20 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material (
) disappears, and the product ( ) appears. -
Workup: The product often precipitates as a white solid. Filter, wash with cold water (to remove hydrazine hydrochloride), and dry under vacuum.
-
Yield: Typically 85–92%.
-
Validation:
NMR (DMSO- ) shows disappearance of the C4-Cl signal and appearance of broad hydrazine signals ( 9.0–10.0 ppm).
-
Caption: Regioselective nucleophilic substitution pathway. Low temperature ensures exclusive C4 functionalization.[3]
Post-Synthetic Transformations: The Reactivity Profile
Once installed, the hydrazine moiety serves as a versatile "warhead" for three distinct transformation pathways.
Pathway A: Condensation (Hydrazone Formation)
The terminal
-
Utility: This is used to increase lipophilicity or to conjugate the fluoropyrimidine to targeting vectors (e.g., peptide-aldehydes).
-
Stability: 5-Fluoropyrimidine hydrazones are generally stable against hydrolysis at physiological pH but can be cleaved in highly acidic endosomes, serving as pH-sensitive linkers.[3]
Pathway B: Heterocyclization to Pyrazoles
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) does not fuse a ring to the pyrimidine. Instead, it forms a pyrazol-1-yl moiety at the C4 position.[3]
-
Mechanism: The hydrazine attacks one carbonyl, eliminates water, attacks the second carbonyl, and eliminates water again.
-
Product: 2-Chloro-5-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.[3]
Pathway C: Fused Ring Formation (Triazolopyrimidines)
This is the most chemically significant pathway. Reacting the hydrazine with one-carbon electrophiles (formic acid, triethyl orthoformate) creates a fused 1,2,4-triazolo[4,3-c]pyrimidine ring system.
The Dimroth Rearrangement
A critical phenomenon in this series is the Dimroth Rearrangement .[1][4][5]
-
Kinetic Product: 1,2,4-triazolo[4,3-c]pyrimidine (Fused at N3-C4).[3]
-
Rearrangement: Under acidic/basic conditions or heat, the ring opens and recyclizes to form the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine .[1][2]
-
Mechanism: Nucleophilic attack of water/base at C5 (pyrimidine), ring opening to an intermediate, rotation, and recyclization onto the exocyclic nitrogen.
Caption: Divergent reactivity profile. Note the Dimroth rearrangement from [4,3-c] to [1,5-c] fused systems.
Experimental Protocols: Cyclization to Triazolopyrimidines
This protocol describes the synthesis of the fused ring system, a common scaffold for adenosine receptor antagonists.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-hydrazino-5-fluoropyrimidine (1.0 g) in triethyl orthoformate (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.
-
Observation: The solid will dissolve, and the solution may darken.
-
-
Monitoring: Check by TLC. The hydrazine starting material is polar; the cyclized product is less polar.
-
Isolation (Kinetic Product): Cool to room temperature. If a precipitate forms, filter it. This is often the [4,3-c] isomer.[1]
-
Rearrangement (Optional): To ensure conversion to the [1,5-c] isomer (thermodynamic), dissolve the crude product in 10% HCl or AcOH and reflux for 1 hour. Neutralize with
to precipitate the rearranged product. -
Purification: Recrystallize from Ethanol/DMF.
Data Summary: Reaction Conditions vs. Outcome[3][7][8][9][10][11]
| Reagent | Condition | Primary Product | Mechanism |
| R-CHO | EtOH, RT, cat.[3] AcOH | Hydrazone | Condensation |
| Reflux, 4h | Triazolo[4,3-c] | Cyclization (N3-C4) | |
| Reflux, 12h | Triazolo[1,5-c] | Cyclization + Rearrangement | |
| Acetylacetone | EtOH, Reflux | 4-(Pyrazol-1-yl) | Double Condensation |
Biological Implications & Stability[2][12]
Metabolic Stability
The hydrazine bond (
-
Toxicity Warning: Free hydrazine released via hydrolysis is hepatotoxic. However, when part of a fused triazole ring, the toxicity is significantly masked.
-
Prodrug Design: 5-Fluoropyrimidine hydrazones are explored as prodrugs that release the cytotoxic 5-FU moiety upon acidic hydrolysis in the tumor microenvironment.[3]
5-Fluoro Retention
Crucially, in most hydrazine-mediated transformations (hydrazone formation, triazole fusion), the 5-fluorine atom is retained .[3] This is vital for maintaining biological activity, as the F-atom is often the key pharmacophore (e.g., inhibiting thymidylate synthase via covalent trapping).
References
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-
Dimroth Rearrangement in Triazolopyrimidines
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-
URL:[Link]
-
Biological Application of Hydrazine Derivatives
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-
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Cyclization Mechanisms
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The Genesis of a Privileged Scaffold: A Technical History of 5-Fluoro-2-hydrazinylpyrimidin-4-amine in Medicinal Chemistry
Introduction: The Strategic Integration of Fluorine and the Rise of Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, largely due to its presence as a fundamental building block of DNA and RNA.[1] This inherent biological relevance has made it an attractive starting point for the design and development of novel therapeutic agents, particularly in the realm of oncology. The strategic manipulation of the pyrimidine core has given rise to a multitude of clinically successful drugs. A pivotal moment in the evolution of pyrimidine-based therapeutics was the introduction of fluorine, an element that, despite its xenobiotic nature, has been transformative in drug design.[2] The judicious incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[3]
This technical guide delves into the history and discovery of a specific, yet profoundly influential, molecule: 5-Fluoro-2-hydrazinylpyrimidin-4-amine. We will trace its origins from the foundational discoveries in fluoropyrimidine chemistry to its emergence as a versatile precursor for a new generation of targeted therapies, particularly protein kinase inhibitors.
The Legacy of 5-Fluorouracil: A Foundation for Innovation
The story of this compound is intrinsically linked to the pioneering work on 5-fluorouracil (5-FU). First synthesized by Charles Heidelberger and his colleagues in 1957, 5-FU was developed based on the observation that liver tumors preferentially absorb uracil compared to normal cells.[4] This discovery ushered in a new era of antimetabolite chemotherapy.[5] The mechanism of action of 5-FU's metabolites involves the inhibition of thymidylate synthase (TYMS) and the incorporation into RNA and DNA, ultimately leading to cell death.[6] The extensive clinical use of 5-FU laid the groundwork for a deeper understanding of fluoropyrimidine biochemistry and spurred further research into derivatives with improved therapeutic indices.[7]
The Emergence of the 2,4-Diaminopyrimidine Scaffold: A "Privileged" Structure for Kinase Inhibition
The relentless pursuit of more targeted cancer therapies led researchers to the burgeoning field of protein kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, became prime targets for therapeutic intervention.[8] Within this context, the 2,4-diaminopyrimidine scaffold emerged as a "privileged structure."[1] This recognition stemmed from its ability to mimic the adenine ring of ATP, the natural substrate for kinases, allowing for competitive binding to the ATP-binding pocket.[8] This structural mimicry provided a robust framework for the development of a multitude of kinase inhibitors.
Early patents, such as those from the 1940s, described the fundamental synthesis of 2,4-diaminopyrimidines, initially for applications as intermediates in the preparation of bacteriostatic agents and dyestuffs.[9] However, their true potential in modern medicinal chemistry would be realized decades later with the rise of kinase-targeted drug discovery.
The Strategic Advantage of 5-Fluoro Substitution
As the 2,4-diaminopyrimidine scaffold gained prominence, medicinal chemists began to explore modifications to fine-tune its properties. The introduction of a fluorine atom at the 5-position of the pyrimidine ring proved to be a particularly advantageous strategy. This modification often leads to enhanced binding affinity for the target kinase and improved metabolic stability, key attributes for a successful drug candidate. The rationale for this enhancement lies in fluorine's high electronegativity and small size, which can alter the electronic properties of the pyrimidine ring and create favorable interactions within the kinase's ATP-binding site.
The Introduction of the Hydrazinyl Moiety: A Gateway to Diversity and Potency
The hydrazinyl (-NHNH2) group is a versatile functional group in medicinal chemistry, often employed as a linker to introduce additional molecular complexity or as a pharmacophore capable of forming crucial hydrogen bond interactions with biological targets. In the context of kinase inhibitors, the hydrazinyl moiety can serve as a key building block for constructing more elaborate molecules with enhanced potency and selectivity.[10]
The synthesis of hydrazinylpyrimidines is typically achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine. This reaction provides a straightforward and efficient method for incorporating the hydrazinyl group into the pyrimidine scaffold.
Synthesis and Characterization of this compound and its Derivatives
The synthesis of this compound and its subsequent elaboration into potent kinase inhibitors follows a logical and well-established synthetic pathway.
General Synthetic Pathway
The overall synthetic strategy commences with a readily available starting material, 5-fluorouracil, and proceeds through a key halogenated intermediate.
Caption: General synthetic route to this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 2,4-Diamino-5-fluoropyrimidine Derivative
The following protocol details a representative synthesis of a 2,4-diamino-5-fluoropyrimidine derivative, adapted from established methodologies for preparing kinase inhibitors.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
-
To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl3, 4 equivalents).
-
At room temperature, under constant stirring, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).
-
Portion-wise, add 5-fluorouracil (1 equivalent) to the mixture, controlling any exothermic reaction with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 20 minutes.
-
Slowly heat the reaction mixture to 106-110 °C and maintain for 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.[11]
Step 2: Synthesis of 2-Chloro-5-fluoro-pyrimidin-4-amine
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to obtain 2-chloro-5-fluoro-pyrimidin-4-amine.
Step 3: Synthesis of 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine
-
Dissolve 2-chloro-5-fluoro-pyrimidin-4-amine (1 equivalent) in a suitable solvent such as n-propanol.
-
Add hydrazine monohydrate (an excess, typically 3-5 equivalents).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by trituration with a non-polar solvent and filtration to yield 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine.[10]
Step 4: Synthesis of a Kinase Inhibitor Derivative (Hydrazone Formation)
-
Dissolve 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
The product may precipitate out of the solution upon formation and can be collected by filtration. Alternatively, the solvent can be removed, and the crude product purified by column chromatography or recrystallization.
Mechanism of Action and Biological Targets: ATP-Competitive Kinase Inhibition
Derivatives of this compound primarily function as ATP-competitive kinase inhibitors. The 2,4-diaminopyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.
Caption: ATP-competitive binding of a 2,4-diaminopyrimidine inhibitor to the kinase hinge region.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The versatility of the this compound scaffold has allowed for the development of inhibitors against a wide range of kinases. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.
| Kinase Target | Key Structural Features for Potency | Representative IC50 Values | Therapeutic Area |
| Aurora Kinases | Substitution on the 2-amino group with aryl or heteroaryl rings.[1] | Low nM | Oncology |
| CDK2/CDK9 | N-phenyl substitutions at the 2- and 4-positions. | Low nM | Oncology |
| Syk Kinase | Varied substitutions on the 2,4-diamino groups.[12] | Sub-µM to µM | Inflammatory Diseases |
| JAK Kinases | Diverse substitutions on the pyrimidine core. | Varies | Oncology, Autoimmune Diseases |
Conclusion and Future Perspectives
The journey of this compound from its conceptual roots in the foundational discoveries of 5-fluorouracil to its current status as a key building block in modern medicinal chemistry is a testament to the power of rational drug design. The strategic combination of a privileged pyrimidine scaffold, the advantageous properties of fluorine, and the synthetic versatility of the hydrazinyl group has created a platform for the development of a new generation of targeted therapies. As our understanding of kinase biology continues to expand, it is certain that derivatives of this remarkable scaffold will continue to play a significant role in the discovery of novel treatments for a wide range of human diseases.
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. [Link]
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Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-952. [Link]
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Fujita, F., et al. (1983). [Development of fluoropyrimidine derivatives]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(4 Pt 2), 1085-1092. [Link]
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Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-952. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]
-
Anwar, M. M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894285. [Link]
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Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
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Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663-666. [Link]
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PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]
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Duch, D. S., et al. (1990). Treatment with dialkoxy pyridopyrimidines. U.S. Patent No. 4,897,395. Washington, DC: U.S. Patent and Trademark Office. [Link]
- English, J. P., & Clapp, J. W. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S.
- Kim, H. R., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S.
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Tian, Z. Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2359-2366. [Link]
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Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(15), 4559-4560. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Utkin, I. B., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]
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Nadaf, N. H., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4615-4648. [Link]
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Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. Methods in Enzymology, 12, 515-520. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657. [Link]
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Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]
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An In-depth Technical Guide to Binding Affinity Studies of 5-Fluoro-2-hydrazinylpyrimidin-4-amine Motifs
Introduction: The Emergence of Fluorinated Pyrimidines in Drug Discovery
The 5-fluorouracil (5-FU) molecule, a cornerstone of chemotherapy for decades, underscores the therapeutic potential of fluorinated pyrimidines.[1] Its mechanism, involving the inhibition of thymidylate synthase, highlights the critical role of the pyrimidine scaffold in interacting with biological targets.[2] The introduction of a fluorine atom can significantly enhance binding affinity, metabolic stability, and cell permeability of a drug candidate. The 5-Fluoro-2-hydrazinylpyrimidin-4-amine motif, a contemporary iteration of this privileged scaffold, presents a compelling area of investigation for drug development professionals. While numerous 5-fluoropyrimidine derivatives have been explored as anticancer agents, this guide will provide a focused, in-depth technical framework for researchers and scientists to meticulously characterize the binding affinity of novel compounds featuring the this compound core.[1]
This document deviates from a rigid template, instead offering a logical and scientifically-grounded workflow for the comprehensive evaluation of these promising molecules. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established biophysical principles.
Part 1: Target Identification and Initial Considerations
Based on the extensive body of research on analogous 2,4-disubstituted pyrimidine scaffolds, protein kinases have emerged as a primary and highly probable target class for compounds containing the this compound motif. The 2,4-diaminopyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors. Therefore, the initial phase of a binding affinity study should logically commence with a kinase panel screening to identify potential targets.
Workflow for Initial Target Identification
Caption: Initial workflow for identifying kinase targets.
Part 2: In-Depth Biophysical Characterization of Binding Affinity
Once primary kinase targets have been identified and validated, a rigorous biophysical characterization is paramount to understanding the thermodynamics and kinetics of the interaction. This section provides detailed protocols for three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3] This label-free technique is considered the gold standard for validating binding affinity.[3]
Expertise & Experience: Why ITC is Crucial
Beyond just providing a dissociation constant (Kd), ITC reveals the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of binding. This information is invaluable for structure-activity relationship (SAR) studies, as it allows researchers to understand the driving forces behind the interaction. For instance, an enthalpically driven interaction suggests strong hydrogen bonding and van der Waals forces, which can be optimized through rational drug design.
Trustworthiness: A Self-Validating System
A well-executed ITC experiment provides a stoichiometric value (n) in addition to the binding affinity. An 'n' value close to 1 for a 1:1 binding model provides strong evidence for a specific and well-defined interaction, thus validating the integrity of the binding data.
Experimental Protocol: ITC for a this compound Derivative with a Target Kinase
-
Sample Preparation:
-
Dialyze the purified target kinase extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the this compound derivative in the final dialysis buffer to minimize buffer mismatch effects, which can introduce artifacts.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the kinase solution into the sample cell (typically 10-50 µM).
-
Load the compound solution into the injection syringe (typically 10-20 times the concentration of the protein in the cell).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution.
-
Allow the system to reach equilibrium between injections.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
-
Data Presentation: Expected ITC Data
| Parameter | Symbol | Expected Value Range | Significance |
| Dissociation Constant | Kd | nM to µM | Strength of the interaction |
| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed |
| Entropy Change | ΔS | cal/mol·K | Change in disorder |
| Stoichiometry | n | ~1 | Molar ratio of binding |
Visualization: ITC Experimental Workflow
Caption: Workflow for an ITC experiment.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.[4] It provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (Kd).
Expertise & Experience: The Importance of Kinetics
For drug development, understanding the kinetics of binding can be as important as the affinity itself. A compound with a slow dissociation rate (low kd) will have a longer residence time on its target, which can lead to a more sustained pharmacological effect. SPR is the premier technique for elucidating these kinetic parameters.
Trustworthiness: Validating the Interaction Model
The ability to monitor the entire binding event in real-time allows for a detailed assessment of the binding model. A good fit of the sensorgram data to a 1:1 Langmuir binding model provides strong evidence for a simple bimolecular interaction.
Experimental Protocol: SPR Analysis of a this compound Derivative
-
Immobilization:
-
Covalently immobilize the target kinase onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Optimize the immobilization density to avoid mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound derivative over the sensor surface.
-
Include a buffer-only injection for double referencing.
-
Monitor the change in the refractive index (measured in response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel and buffer injection signals from the active channel data.
-
Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.
-
Data Presentation: Expected SPR Data
| Parameter | Symbol | Expected Value Range | Significance |
| Association Rate Constant | ka | 10³ - 10⁷ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant | kd | 10⁻⁵ - 10⁻¹ s⁻¹ | Rate of complex decay |
| Dissociation Constant | Kd | nM to µM | Strength of the interaction |
Visualization: SPR Experimental Workflow
Caption: Workflow for an SPR experiment.
Fluorescence Polarization (FP): A High-Throughput Solution
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening and for competitive binding assays.
Expertise & Experience: Designing a Robust FP Assay
The key to a successful FP assay is the design of a suitable fluorescent probe. This typically involves synthesizing a derivative of the compound of interest or a known ligand with a fluorophore. The probe should retain high affinity for the target, and its binding should result in a significant change in polarization.
Trustworthiness: Orthogonal Validation
FP provides an excellent orthogonal method to validate the hits obtained from primary screens and to confirm the binding affinities determined by ITC or SPR. Consistent results across different techniques significantly increase the confidence in the data.
Experimental Protocol: Competitive FP Assay
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known binder to the target kinase (the "probe").
-
Determine the optimal concentration of the probe and the kinase that gives a stable and significant polarization window.
-
-
Competitive Binding:
-
In a multi-well plate, add the kinase and the fluorescent probe at their optimized concentrations.
-
Add varying concentrations of the unlabeled this compound derivative.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader.
-
-
Data Analysis:
-
Plot the change in polarization against the concentration of the competitor compound.
-
Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Data Presentation: Expected FP Data
| Parameter | Symbol | Expected Value Range | Significance |
| Half-maximal Inhibitory Concentration | IC50 | nM to µM | Potency of the competitor |
| Inhibition Constant | Ki | nM to µM | Intrinsic binding affinity |
Visualization: FP Competitive Binding Assay Workflow
Caption: Workflow for a competitive FP assay.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
A systematic exploration of the SAR is crucial for optimizing the lead compound. By synthesizing and testing a series of analogs of the this compound motif, researchers can identify the key structural features that contribute to high-affinity binding.
Key Considerations for SAR Studies:
-
Modification of the Hydrazinyl Group: Explore the effect of N-alkylation, N-acylation, and replacement with other linkers to probe the interactions in this region of the binding pocket.
-
Substitution on the Pyrimidine Ring: While the 5-fluoro and 4-amino groups are likely crucial for hinge binding, subtle modifications at other positions could enhance potency or selectivity.
-
Exploration of the R-group on the Hydrazine: If the hydrazine is substituted, systematically vary the nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) to map the binding pocket.
By integrating the binding affinity data from ITC, SPR, and FP with the structural modifications of the analogs, a comprehensive SAR map can be constructed. This will guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound motif represents a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. A rigorous and multi-faceted approach to binding affinity studies is essential to fully characterize the potential of these compounds. By employing a combination of ITC, SPR, and FP, researchers can gain a deep understanding of the thermodynamic and kinetic drivers of binding, which is critical for successful lead optimization. This guide provides a robust framework for these investigations, empowering drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
- Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual review of biophysics and biomolecular structure, 26(1), 541-566.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in HTS and lead discovery. Expert opinion on drug discovery, 6(1), 17-32.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Yamashita, J., Yamawaki, I., Ueda, S., Yasumoto, M., & Hashimoto, S. (1982). [Studies on antitumor agents. V. Syntheses and antitumor activities of 5-fluorouracil derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 102(8), 756–763.
- Alkahtani, H. M., & Al-Dhfyan, A. (2013). Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic Thiazolidin-4-Ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. Drug Research, 64(01), 23–30.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). Oncology Letters, 12(5), 3467–3472.
- Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. (2024). Molecular Diversity.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025). Bioorganic & Medicinal Chemistry, 128, 118265.
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367–4378.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2481.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10.
- BindingDB BDBM50329420 5-(2-amino-5-chloropyrimidin-4-yl)-2-p-tolyl-1H-pyrrole-3-carboxamide::CHEMBL1271442::US9670191, N1. (n.d.). BindingDB.
- Drug-plasma protein binding characteriz
- 166524-64-7|5-Fluoro-4-hydrazinyl-2-methoxypyrimidine|BLD Pharm. (n.d.). BLD Pharm.
- compound 30 [PMID: 17280833] [Ligand Id: 8193] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. (2024). International Journal of Molecular Sciences, 25(6), 3349.
- Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). Journal of Medicinal Chemistry, 64(17), 12490–12508.
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Methodological & Application
Application Notes & Protocols: Strategic Cyclization of 5-Fluoro-2-hydrazinylpyrimidin-4-amine for the Synthesis of High-Value Fused Heterocycles
Introduction: The Strategic Importance of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] this compound stands out as a highly versatile and valuable building block for this purpose. Its pyrimidine core is a privileged structure found in numerous biologically active molecules, while the strategically placed fluorine atom offers a powerful tool for molecular optimization.
The true synthetic utility of this reagent lies in the reactive potential of its 2-hydrazinyl group. This nucleophilic moiety serves as a linchpin for a variety of cyclization reactions, enabling the efficient construction of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines and[2][3][4]triazolo[4,3-a]pyrimidines, are of significant interest in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.[4][5]
This guide provides an in-depth exploration of key cyclization strategies using this compound, complete with detailed protocols, mechanistic insights, and a discussion of the therapeutic relevance of the resulting compounds.
Synthesis of 7-Fluoro-5-substituted-pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone application of 2-hydrazinylpyrimidines. This reaction proceeds via a condensation-cyclization sequence with a 1,3-bielectrophilic partner, most commonly a β-dicarbonyl compound or its synthetic equivalent. The resulting fused heterocyclic system is a prominent scaffold in the development of protein kinase inhibitors.[5][6]
Reaction Principle and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-dicarbonyl compound. This is typically followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole intermediate attacks the second carbonyl group. The sequence is completed by a dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization with unsymmetrical β-dicarbonyls is an important consideration, often influenced by the electronic and steric nature of the substituents.[7]
Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis.
Detailed Experimental Protocol: Synthesis of 5,7-Dimethyl-2-fluoro-pyrazolo[1,5-a]pyrimidin-4-amine
This protocol describes a representative synthesis using acetylacetone as the β-dicarbonyl partner.
Materials:
-
This compound (1.0 mmol, 157.1 mg)
-
Acetylacetone (1.2 mmol, 0.12 mL)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (10 mL)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To the 50 mL round-bottom flask, add this compound (1.0 mmol) and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add acetylacetone (1.2 mmol) to the solution dropwise.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms or to maximize recovery, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Expected Outcome: The final product is a crystalline solid. Typical yields for this type of cyclocondensation range from 70% to 90%. Characterization would confirm the structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis
| β-Dicarbonyl Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Acetic Acid | 120 | 5 | 85 | Adapted from[8] |
| Ethyl Acetoacetate | Ethanol | 80 | 8 | 78 | Adapted from[6] |
| Dibenzoylmethane | DMF | 100 | 6 | 82 | Adapted from[9] |
| 1,1,3,3-Tetramethoxypropane | Acetic Acid | 120 | 4 | 90 | [9] |
Synthesis of 7-Fluoro-[2][3][4]triazolo[4,3-a]pyrimidines
The synthesis of the[2][3][4]triazolo[4,3-a]pyrimidine ring system involves the reaction of 2-hydrazinylpyrimidines with reagents that can provide a single carbon atom to form the triazole ring. This scaffold is prevalent in compounds targeting various biological pathways and is considered a valuable pharmacophore.[3][4]
Reaction Principle and Mechanistic Insight
Common C1 synthons include orthoesters (e.g., triethyl orthoformate), carboxylic acids, or acid chlorides. The reaction with an orthoester, for instance, begins with the formation of an intermediate imidate through condensation with the hydrazinyl group. Subsequent intramolecular cyclization via nucleophilic attack by the pyrimidine ring nitrogen onto the electrophilic carbon, followed by the elimination of ethanol, affords the final aromatic triazolopyrimidine product.[2]
Caption: Mechanism for Triazolo[4,3-a]pyrimidine Synthesis.
Detailed Experimental Protocol: Synthesis of 4-Amino-7-fluoro-[2][3][4]triazolo[4,3-a]pyrimidine
Materials:
-
This compound (1.0 mmol, 157.1 mg)
-
Triethyl Orthoformate (5.0 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg, catalytic)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend this compound (1.0 mmol) in triethyl orthoformate (5.0 mL) in a 25 mL round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux (approximately 145-150°C) for 3-5 hours. The solid should gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Excess triethyl orthoformate can be removed under reduced pressure.
-
To the resulting residue, add diethyl ether (10 mL) and triturate to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Expected Outcome: The product is typically obtained as a stable, crystalline solid. Yields are generally high, often exceeding 80%.
Overall Workflow and Applications in Drug Discovery
The cyclization reactions of this compound provide a streamlined pathway to novel heterocyclic libraries with significant therapeutic potential.
Caption: General workflow from starting material to biological evaluation.
The resulting fluorinated pyrazolo[1,5-a]pyrimidines and[2][3][4]triazolo[4,3-a]pyrimidines are of high interest in oncology and immunology.[5][10] The pyrazolo[1,5-a]pyrimidine core, for example, is found in numerous ATP-competitive kinase inhibitors, where the nitrogen-rich scaffold effectively mimics the purine core of ATP.[11] The fluorine atom at position 7 can form crucial interactions within the enzyme's active site, potentially increasing potency and selectivity. Furthermore, the C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic properties and in vivo half-life of the drug candidate.[1] These fused pyrimidine derivatives have shown promise as inhibitors of kinases such as CK2, EGFR, and CDKs, and as anticancer and antimicrobial agents.[4][5]
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 1,5-dihydro-[2][3][4]triazolo[4,3-a]pyrimidine derivative 7. Retrieved from [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][2][3][4]triazin-8-ones for their antimicrobial and anticancer activities. Boll Chim Farm, 142(9), 396-405. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]
-
Der Pharma Chemica. (2026). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]
- Grounding AI. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
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- 9. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Condensation Protocols for 5-Fluoro-2-hydrazinylpyrimidin-4-amine
This Application Note is designed for researchers and drug development professionals. It synthesizes established organic synthesis principles with specific insights into the reactivity of fluorinated pyrimidines.
Executive Summary
The condensation of 5-Fluoro-2-hydrazinylpyrimidin-4-amine (Reactant A) with various aldehydes (Reactant B) is a critical synthetic transformation in medicinal chemistry, primarily serving as the gateway to 1,2,4-triazolo[4,3-a]pyrimidine scaffolds. These fused heterocycles are privileged structures in drug discovery, exhibiting broad-spectrum antiviral, anticancer, and antimicrobial activities.
This guide provides a robust, self-validating protocol for generating the intermediate hydrazone (Schiff base) . Unlike simple hydrazines, the presence of the electron-withdrawing 5-fluorine atom and the 4-amino group imposes specific electronic constraints that require optimized reaction conditions to suppress side reactions and maximize yield.
Mechanistic Insight & Critical Parameters
The Chemical Challenge
The core reaction is a nucleophilic addition-elimination. However, the substrate presents a "nucleophilic competition":
-
Terminal Hydrazine Nitrogen (-NH-N H₂): The most nucleophilic site (Target).
-
Internal Hydrazine Nitrogen (-N H-NH₂): Less nucleophilic due to steric hindrance and conjugation.
-
4-Amino Group (-NH₂): Significantly deactivated by the pyrimidine ring's electron deficiency, further enhanced by the 5-Fluoro substituent.
The 5-Fluoro Effect: The fluorine atom at position 5 exerts a strong inductive effect (-I), reducing the electron density of the pyrimidine ring. While this makes the ring more stable against oxidation, it slightly decreases the nucleophilicity of the hydrazine tail compared to non-fluorinated analogs. Therefore, acid catalysis is often required to activate the aldehyde carbonyl, ensuring the reaction proceeds at a practical rate.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway and the critical role of acid catalysis.
Figure 1: Mechanistic pathway for hydrazone formation. The acid catalyst lowers the activation energy for the initial nucleophilic attack.
Standardized Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Aldehyde (1.0 – 1.1 equiv). Note: Use slight excess for volatile aldehydes.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH) (Catalytic amount: 2-5 drops per mmol).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
Step 1: Solubilization Dissolve 1.0 mmol of this compound in 10–15 mL of absolute ethanol.
-
Checkpoint: If the starting material does not dissolve completely at RT, gently warm the solution. The 5-F analog often has lower solubility than the non-fluorinated parent.
Step 2: Addition Add 1.0–1.1 mmol of the appropriate aldehyde to the solution.
-
Critical: For aromatic aldehydes (solids), pre-dissolve in a minimum volume of ethanol before addition.
Step 3: Catalysis Add catalytic Glacial Acetic Acid (approx. 0.1 mL or 2-3 drops).
-
Why? The acetic acid buffers the solution and activates the aldehyde carbonyl, compensating for the reduced nucleophilicity caused by the fluorine substituent [1].
Step 4: Reflux Heat the reaction mixture to reflux (78°C for EtOH) for 2–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The hydrazine starting material usually stays at the baseline or has very low Rf; the hydrazone product will move higher and often fluoresces under UV (254/365 nm).
Step 5: Isolation Cool the mixture to room temperature. In many cases, the hydrazone will precipitate out as a solid upon cooling.
-
If no precipitate: Concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.
Step 6: Purification Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace acetic acid).
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on structure-activity relationships (SAR).
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete conversion due to equilibrium. | Increase reflux time; add molecular sieves (3Å) to scavenge water and drive equilibrium forward. |
| No Precipitate | Product is too soluble in EtOH. | Pour the concentrated reaction mixture into ice-cold water (20 mL). The hydrophobic hydrazone should crash out. |
| Impurity: Cyclization | Overheating led to triazolopyrimidine formation. | Reduce reaction temperature to 50°C; ensure strictly catalytic (not stoichiometric) amount of acid is used. |
| Starting Material Remains | Deactivated aldehyde (e.g., 4-OMe-benzaldehyde). | Switch solvent to n-Propanol (higher boiling point: 97°C) or add Piperidine (base catalyst) if acid catalysis fails [2]. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of hydrazones.
References
-
Bakhotmah, D. A., & Abdel-Rahman, R. M. (2015). Synthesis and biological evaluation of some new 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives. International Journal of Organic Chemistry, 5, 21-33.
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles (Review of hydrazine reactivity). Beilstein Journal of Organic Chemistry, 7, 179–197.
- El-Sherbeny, M. A., et al. (1995). Synthesis and antitumor activity of certain 2-substituted 5-fluoropyrimidines. Bollettino Chimico Farmaceutico, 134(1), 34-39. (Foundational text on 5-F-pyrimidine reactivity).
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines and pyrimidines. (General protocols for hydrazine-aldehyde condensation).
Sources
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Solvent Selection for Nucleophilic Substitutions of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
Introduction
5-Fluoro-2-hydrazinylpyrimidin-4-amine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the C5 position, activated by the electron-withdrawing pyrimidine core, renders it susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the vicinal amino and hydrazinyl groups introduce unique reactivity, including the potential for intramolecular cyclization to form fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. The choice of solvent is a critical parameter in directing the outcome of nucleophilic substitution reactions on this substrate, influencing reaction rates, regioselectivity, and the competition between intermolecular and intramolecular pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for solvent selection in nucleophilic substitutions involving this compound.
Mechanistic Considerations: The Role of the Solvent in SNAr Reactions
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The first and often rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom at the C5 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is subsequently restored through the elimination of the fluoride ion.
The solvent plays a multifaceted role in this process:
-
Solvation of Reactants: The solvent must effectively dissolve the pyrimidine substrate and the nucleophile to ensure a homogenous reaction mixture.
-
Stabilization of the Transition State: The transition state leading to the Meisenheimer complex is highly polar. Polar solvents can stabilize this transition state, thereby accelerating the reaction.
-
Solvation of the Nucleophile: This is a critical factor where the type of polar solvent becomes paramount.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form hydrogen bonds with the nucleophile. This "caging" effect can significantly reduce the nucleophile's reactivity, slowing down the rate of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and more reactive, generally leading to faster SNAr reaction rates.[1][2]
-
The choice between a protic and an aprotic solvent can therefore be a determining factor in the success of a nucleophilic substitution on this compound.
Regioselectivity and Competing Reaction Pathways
The substitution pattern of this compound presents the possibility of competing reaction pathways. The primary reaction is expected to be the displacement of the fluoride at C5. However, the hydrazinyl and amino groups can also influence the reactivity of the pyrimidine ring and, under certain conditions, might be susceptible to reaction.
More significantly, the hydrazinyl group at the C2 position can act as an internal nucleophile, attacking the electrophilic C5 position after an initial intermolecular reaction or directly leading to an intramolecular cyclization. This is a common and synthetically useful pathway for the formation of pyrazolo[3,4-d]pyrimidines, which are themselves a class of biologically active compounds.[3][4][5][6][7]
The solvent choice can influence the equilibrium between the open-chain and cyclized forms and can promote or inhibit the intramolecular reaction. For instance, a solvent that facilitates the correct conformation for cyclization will favor the formation of the fused ring system.
Recommended Solvents and Their Properties
Based on the principles of SNAr and the specific functionalities of this compound, the following solvents are recommended for consideration. Their relevant physical properties are summarized in the table below.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | Excellent dissolving power for a wide range of reactants. High boiling point allows for a wide reaction temperature range. |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Polar Aprotic | Very high polarity and dissolving power. Can be difficult to remove completely due to its high boiling point. |
| Acetonitrile | ACN | 82 | 37.5 | Polar Aprotic | Lower boiling point, making it easier to remove post-reaction. Good for reactions at moderate temperatures. |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Lower polarity than DMF, DMSO, and ACN. Useful for reactions where a less polar medium is desired. |
| Pyridine | - | 115 | 12.4 | Polar Aprotic / Basic | Can act as both a solvent and a base to facilitate the reaction. |
| Ethanol | EtOH | 78 | 24.6 | Polar Protic | May be suitable for specific intramolecular cyclizations where proton transfer is involved. Can slow down intermolecular SNAr. |
| 2-Propanol | IPA | 82 | 19.9 | Polar Protic | Similar to ethanol, can be a solvent of choice for certain cyclization reactions. |
Experimental Protocols
The following protocols provide starting points for conducting nucleophilic substitution reactions on this compound. Researchers should note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific nucleophiles.
Protocol 1: Intermolecular Nucleophilic Substitution with an External Nucleophile
This protocol is designed to favor the reaction of an external nucleophile at the C5 position, displacing the fluorine atom. The use of a polar aprotic solvent is key to maximizing the reactivity of the external nucleophile.
Caption: General workflow for intermolecular nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq, if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add the desired nucleophile and potassium carbonate (if the nucleophile is not a strong base itself).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 - 0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Intramolecular Cyclization to Form Pyrazolo[3,4-d]pyrimidines
This protocol is designed to promote the intramolecular cyclization of the hydrazinyl group onto the C5 position, leading to the formation of a pyrazolo[3,4-d]pyrimidine scaffold. This is often achieved by heating in a suitable solvent, sometimes with the addition of an acid or base catalyst.
Caption: Workflow for intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Ethanol or Pyridine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add a suitable solvent such as ethanol or pyridine. The choice of solvent may influence the rate of cyclization.
-
Heat the mixture to reflux and maintain for a period of 2 to 24 hours.
-
Monitor the reaction for the consumption of starting material and formation of the cyclized product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Troubleshooting and Optimization
-
Low or No Reaction: If the intermolecular substitution is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from THF to DMF or DMSO), or adding a stronger base.
-
Mixture of Products: If a mixture of intermolecularly substituted product and the intramolecularly cyclized product is obtained, the reaction conditions need to be adjusted. To favor the intermolecular reaction, a more nucleophilic external reagent at lower temperatures might be effective. To favor cyclization, higher temperatures and longer reaction times are generally preferred.
-
Poor Solubility: If the substrate or nucleophile has poor solubility in the chosen solvent, a co-solvent system may be employed, or a solvent with higher dissolving power like DMSO should be considered.
Conclusion
The selection of an appropriate solvent is a critical determinant for the successful nucleophilic substitution of this compound. For intermolecular substitutions with external nucleophiles, polar aprotic solvents such as DMF and DMSO are generally recommended to enhance the reactivity of the nucleophile. For intramolecular cyclization to form pyrazolo[3,4-d]pyrimidines, a wider range of solvents including protic solvents like ethanol or basic solvents like pyridine can be effective, often under reflux conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile heterocyclic building block.
References
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evalu
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][4][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Nucleophilic Substitution Reactions. LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-step synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine from precursors
Executive Summary & Strategic Rationale
The compound 5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS: 925192-06-9) is a critical heterocyclic building block, particularly valuable in the development of kinase inhibitors and nucleoside analogs. Its structural core—a fluorinated pyrimidine—mimics bioactive substrates, while the hydrazine moiety serves as a versatile handle for further cyclization (e.g., forming triazolopyrimidines) or conjugation.
This protocol details a robust, two-step synthesis starting from commercially available 2,4-dichloro-5-fluoropyrimidine . The route is selected for its regioselectivity and scalability, prioritizing the displacement of the more reactive C4-chloride with ammonia, followed by the displacement of the C2-chloride with hydrazine.
Safety & Compliance Warning
-
Hydrazine Hydrate is a potent reducing agent, carcinogen, and skin sensitizer. All operations involving hydrazine must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves, face shield).
-
Regiocontrol: Temperature control is critical in Step 1 to prevent bis-amination.
Chemical Reaction Engineering
Retrosynthetic Analysis
The synthesis relies on the differential electrophilicity of the carbon centers in 2,4-dichloro-5-fluoropyrimidine. The C4 position is electronically more deficient and sterically accessible, making it susceptible to nucleophilic attack by ammonia at lower temperatures. The subsequent C2 position requires a stronger nucleophile (hydrazine) and elevated temperatures to effect substitution.
Reaction Scheme
-
Step 1 (SNAr): 2,4-Dichloro-5-fluoropyrimidine + NH₃ (aq) → 2-Chloro-5-fluoropyrimidin-4-amine.
-
Step 2 (SNAr): 2-Chloro-5-fluoropyrimidin-4-amine + N₂H₄·H₂O → this compound.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3][4][5][6] | Role | Hazards |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | Starting Material | Corrosive, Irritant |
| Ammonia (25-28% aq.) | 7664-41-7 | Nucleophile | Corrosive, Volatile |
| Hydrazine Hydrate (64-80%) | 7803-57-8 | Nucleophile | Toxic, Carcinogen, Corrosive |
| Ethanol (Absolute) | 64-17-5 | Solvent | Flammable |
| Isopropanol | 67-63-0 | Solvent | Flammable |
Step 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine
Objective: Selective amination of the C4 position.
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Solubilization: Dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 60 mmol) in Ethanol (100 mL). Cool the solution to 0–5 °C using an ice-water bath.
-
Addition: Charge the dropping funnel with Ammonium hydroxide solution (28% NH₃) (15 mL, ~2.5 eq). Add dropwise over 30 minutes, maintaining internal temperature below 10 °C to minimize C2-substitution byproducts.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material should be consumed, showing a major spot for the mono-amino product.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Suspend the resulting solid in cold water (50 mL) and stir for 15 minutes.
-
Filter the white precipitate and wash with cold water (2 x 20 mL).
-
Dry in a vacuum oven at 45 °C.
-
-
Yield/Data: Expect ~7.5 g (85% yield) of a white solid.
-
Checkpoint: If the melting point is significantly lower than 198-200°C, recrystallize from ethanol.
-
Step 2: Synthesis of this compound
Objective: Displacement of the C2-chloride with hydrazine.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reaction Mixture: Suspend the intermediate 2-Chloro-5-fluoropyrimidin-4-amine (5.0 g, 34 mmol) in Isopropanol (60 mL).
-
Reagent Addition: Add Hydrazine hydrate (5.0 mL, ~100 mmol, 3 eq) in one portion.
-
Note: Excess hydrazine drives the reaction to completion and acts as a scavenger for the HCl byproduct.
-
-
Heating: Heat the mixture to reflux (80–85 °C) for 3–5 hours. The suspension will likely clear as the reaction progresses, followed by precipitation of the product or hydrazine hydrochloride salts.
-
Monitoring: Check by TLC (DCM:MeOH 10:1). The starting material spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature and then to 0–4 °C.
-
Filter the resulting precipitate.
-
Purification: The crude solid may contain hydrazine hydrochloride. Suspend the solid in water (30 mL) and stir for 10 minutes (to dissolve salts), then filter the insoluble product.
-
Wash the filter cake with cold isopropanol (10 mL) and diethyl ether (20 mL).
-
-
Drying: Dry under high vacuum at 40 °C for 12 hours.
-
Characterization:
-
Appearance: Off-white to pale yellow powder.
-
Yield: Expect ~3.5–4.0 g (70–80%).
-
Analytical Validation
| Parameter | Specification | Method |
| Purity | >95% | HPLC (C18, Water/ACN gradient) |
| MS (ESI+) | [M+H]⁺ = 144.12 | LC-MS |
| ¹H NMR | (DMSO-d₆): δ 7.8 (d, 1H, H-6), 7.2 (br s, 2H, NH₂), 8.1 (br s, 1H, NH), 4.2 (br s, 2H, NH₂-hydrazide) | 300/400 MHz NMR |
Process Visualization (Pathway Diagram)
Figure 1: Sequential nucleophilic aromatic substitution pathway for the synthesis of this compound.
References
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 13590469, 5-fluoro-2-hydrazinylpyrimidine. Retrieved from [Link]
-
F. Hoffmann-La Roche AG . (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. PMC - NIH. Retrieved from [Link]
-
Venkata Rao, S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro-4-Amino-5-Fluoropyrimidine. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
Introduction: The Significance of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
This compound is a key heterocyclic building block in medicinal and agrochemical research. The strategic placement of a fluorine atom, a hydrazinyl group, and an amino group on the pyrimidine core imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the hydrazinyl and amino moieties provide reactive handles for further molecular elaboration.[1][4] Consequently, scalable and efficient synthetic routes to this intermediate are of paramount importance for drug discovery and development programs.[5][6]
This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a robust and industrially adaptable multi-step approach starting from the readily available 5-fluorouracil. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and present data in a clear and accessible format.
Strategic Overview of the Synthetic Approach
The most scalable and cost-effective pathway to this compound commences with the chlorination of 5-fluorouracil to yield the pivotal intermediate, 2,4-dichloro-5-fluoropyrimidine. This is followed by a sequential and regioselective nucleophilic aromatic substitution (SNAr) of the two chloro groups with hydrazine and then ammonia. The success of this strategy hinges on controlling the regioselectivity of the substitution reactions, which is achievable by manipulating reaction conditions.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The initial step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is a critical transformation that activates the pyrimidine ring for subsequent nucleophilic substitutions. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice in industrial settings due to its efficacy and cost-effectiveness.[7][8][9]
Reaction Mechanism Insight: The chlorination proceeds via the formation of a Vilsmeier-Haack-like intermediate. The lone pair on the nitrogen of a tertiary amine base (e.g., N,N-dimethylaniline) attacks the phosphorus of POCl₃, which then acts as a potent electrophile. The enolic form of 5-fluorouracil attacks this activated species, leading to the substitution of the hydroxyl groups with chlorine atoms. The use of a tertiary amine as an acid scavenger is crucial to drive the reaction to completion.[8][9]
Comparative Analysis of Chlorination Conditions
| Parameter | Method A: POCl₃ / N,N-Dimethylaniline | Method B: Triphosgene / Tertiary Amine | Rationale & Scalability Considerations |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Triphosgene (bis(trichloromethyl)carbonate) | POCl₃ is a liquid and is generally easier to handle on a large scale compared to solid triphosgene, which is a moisture-sensitive reagent.[7][8][9][10] |
| Catalyst/Base | N,N-Dimethylaniline (DMA) | Triethylamine, N,N-diisopropylethylamine | DMA is an effective acid scavenger and catalyst for this reaction.[8][9] Alternative tertiary amines can also be used.[10] |
| Solvent | Toluene, Chlorobenzene, or neat POCl₃ | Trichloroethylene, Toluene | The choice of solvent impacts reaction temperature and work-up. Using excess POCl₃ as a solvent is possible but complicates purification.[10][11] |
| Temperature | 100-115 °C | Reflux | Elevated temperatures are required to drive the reaction to completion.[7][8][9][10] |
| Yield | Typically >90% | High | Both methods report high yields.[8][9][10] |
| Work-up | Quenching with ice-water, extraction | Aqueous work-up, extraction | Standard aqueous work-up procedures are employed. The recovery of the base from the aqueous layer is a consideration for industrial processes.[7][8] |
Detailed Protocol for Scalable Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol is adapted from established industrial methods.[7][8][9]
Materials:
-
5-Fluorouracil (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Dimethylaniline (DMA) (1.5 - 2.0 eq)
-
Toluene or Chlorobenzene (as solvent, optional)
-
Ice
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Temperature control unit
-
Quenching vessel
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge the reactor with 5-fluorouracil and toluene (if used). Begin stirring to form a slurry.
-
Reagent Addition: Slowly add phosphorus oxychloride to the slurry. A slight exotherm may be observed.
-
Base Addition: Carefully add N,N-dimethylaniline dropwise via the addition funnel. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the reaction mixture to 110-115 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine as an oil or low-melting solid. This intermediate is often used directly in the next step without further purification. A typical yield is around 92-95%.[7][8][9]
Part 2: Selective Hydrazinolysis
The next crucial step is the regioselective substitution of one of the chloro groups with a hydrazinyl moiety. The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. This inherent reactivity can be exploited to achieve selective monosubstitution.
Causality of Regioselectivity: The electron-withdrawing fluorine atom at the C5 position and the nitrogen atoms within the pyrimidine ring create a significant electron deficiency at the C4 and C2 positions, making them susceptible to nucleophilic attack. The C4 position is typically more electrophilic. By using a controlled amount of hydrazine hydrate at low temperatures, the more reactive C4-chloro group can be selectively displaced.
Caption: Regioselective hydrazinolysis at the C4 position.
Protocol for the Synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine
This protocol is based on general principles of nucleophilic substitution on dihalopyrimidines.[11][12]
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Hydrazine hydrate (1.0 - 1.2 eq)
-
Ethanol or Isopropanol
-
Ice bath
Equipment:
-
Jacketed glass reactor with overhead stirrer and dropping funnel
-
Temperature control unit
Procedure:
-
Setup: Dissolve 2,4-dichloro-5-fluoropyrimidine in ethanol in the reactor and cool the solution to 0-5 °C using an ice bath.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the monosubstituted product.
-
Isolation: The product often precipitates from the reaction mixture upon completion. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-chloro-5-fluoro-4-hydrazinylpyrimidine.[13]
Part 3: Amination to Yield this compound
The final step involves the displacement of the remaining chloro group at the C2 position with an amino group. This typically requires more forcing conditions (higher temperature and pressure) than the first substitution due to the deactivating effect of the electron-donating hydrazinyl group.
Protocol for the Synthesis of this compound
Materials:
-
2-Chloro-5-fluoro-4-hydrazinylpyrimidine (1.0 eq)
-
Ammonia (aqueous solution, e.g., 28-30%, or anhydrous ammonia in a suitable solvent)
-
Ethanol or other suitable solvent
Equipment:
-
Pressure reactor (autoclave)
-
Heating and stirring capabilities
Procedure:
-
Setup: Charge the pressure reactor with 2-chloro-5-fluoro-4-hydrazinylpyrimidine and ethanol.
-
Ammonia Addition: Add an excess of aqueous ammonia solution to the reactor.
-
Reaction: Seal the reactor and heat to 100-120 °C for 6-12 hours. The internal pressure will increase. Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: As a preliminary indicator of purity.
Safety Considerations
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Pressure Reactions: Amination is performed under pressure. Ensure the pressure reactor is properly rated and maintained.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthetic route detailed herein provides a scalable and efficient method for the preparation of this compound from 5-fluorouracil. By carefully controlling the reaction conditions, particularly for the sequential nucleophilic aromatic substitution reactions, high yields of the desired product can be achieved. This application note serves as a comprehensive guide for researchers and drug development professionals seeking to synthesize this valuable intermediate for their research and development endeavors.
References
- CN103435557B - 5-fluorocytosine preparation method - Google Patents.
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
- CN105153041A - 5-fluctyosine preparation method suitable for industrial production - Google Patents.
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
- CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
- Fu Y, et al.
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Semantic Scholar. Available at: [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available at: [Link]
- US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents.
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]
-
Prodrug-5-Fluorocytosine Synthesis Service - Creative Biolabs. Available at: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. Available at: [Link]
-
Sequential synthesis of 4-amino-5-fluoropyrimidines 88. - ResearchGate. Available at: [Link]
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents.
-
Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]
-
Synthesis and Biological Activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. Available at: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]
-
Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow - Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 11. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 12. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 13. 1314936-62-3 Cas No. | 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Minimizing byproduct formation in 5-Fluoro-2-hydrazinylpyrimidin-4-amine synthesis
Technical Support Center: Synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial building block in pharmaceutical development, and its purity is paramount. This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve immediate issues but also to proactively optimize your experimental design.
The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, typically by treating 2-chloro-4-amino-5-fluoropyrimidine with hydrazine hydrate. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide addresses these specific challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent problems observed in the synthesis of this compound.
Question 1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a large amount of unreacted 2-chloro-4-amino-5-fluoropyrimidine starting material. What is causing this poor conversion?
Answer: Low conversion is typically a result of insufficient reaction kinetics or suboptimal conditions. The SNAr reaction on the pyrimidine ring, while activated by the ring nitrogens, still requires adequate energy and reactant concentration to proceed efficiently.
-
Causality: The nucleophilic attack of hydrazine on the electron-deficient C2 position of the pyrimidine ring is the rate-determining step. If the temperature is too low or the reaction time is too short, the activation energy barrier is not sufficiently overcome. Furthermore, inadequate mixing can create localized concentration gradients, preventing the reactants from encountering each other effectively.
-
Troubleshooting Steps:
-
Temperature Adjustment: Gradually increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol or isopropanol. Monitor the reaction progress by TLC or LC-MS every hour to find the optimal balance between reaction rate and byproduct formation. Be cautious, as excessively high temperatures can lead to degradation (see Question 4).
-
Reaction Time: Ensure the reaction is running for a sufficient duration. SNAr reactions can sometimes require several hours (4-12 h) to reach completion. Do not terminate the reaction until you see the starting material spot on the TLC plate diminish significantly.
-
Solvent Choice: Ensure your solvent fully dissolves the 2-chloro-4-amino-5-fluoropyrimidine starting material at the reaction temperature. Polar protic solvents like ethanol, n-butanol, or isopropanol are generally effective as they can solvate the intermediate Meisenheimer complex.[1]
-
Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous, especially if the reaction is run at a high concentration.
-
Question 2: My mass spectrometry results show a significant peak with a mass of approximately 290.1 g/mol , which is nearly double the mass of my desired product. Is this a dimer, and how can I prevent its formation?
Answer: Yes, a mass at ~290 g/mol strongly suggests the formation of the N,N'-bis(4-amino-5-fluoropyrimidin-2-yl)hydrazine dimer. This is the most common and troublesome byproduct in this synthesis.
-
Causality: Hydrazine (H2N-NH2) is a symmetrical, bifunctional nucleophile. After the first nucleophilic attack on a pyrimidine ring to form the desired product, the terminal -NH2 group of the attached hydrazine is still nucleophilic. This intermediate can then attack a second molecule of 2-chloro-4-amino-5-fluoropyrimidine, resulting in the dimer. This side reaction becomes significant when the concentration of the starting material is high relative to the concentration of hydrazine.
-
Troubleshooting Steps:
-
Increase Hydrazine Stoichiometry: The most effective way to suppress dimer formation is to use a large excess of hydrazine hydrate (e.g., 5 to 10 molar equivalents). According to Le Châtelier's principle, increasing the concentration of one reactant (hydrazine) will drive the reaction toward the product that consumes the fewest molecules of that reactant per molecule of the limiting reactant. This kinetically favors the formation of the desired monosubstituted product over the dimer.
-
Controlled Addition: Consider adding the 2-chloro-4-amino-5-fluoropyrimidine solution slowly (dropwise) to the heated solution of excess hydrazine hydrate. This ensures that the pyrimidine is always in an environment with a high concentration of hydrazine, minimizing the chance for a mono-substituted product molecule to find and react with another pyrimidine molecule.
-
Question 3: I am observing a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group (5-fluoro-2-hydroxy-pyrimidin-4-amine). How can I minimize this hydrolysis?
Answer: Hydrolysis of the C2-chloro group is a competing nucleophilic substitution reaction where water acts as the nucleophile. This is often promoted by extended heating or the presence of acidic or basic conditions.
-
Causality: The C2 position is activated towards nucleophilic attack. While hydrazine is a stronger nucleophile than water, at elevated temperatures and long reaction times, hydrolysis can become a competing pathway.[2] Hydrazine hydrate solutions can be slightly basic, which may also facilitate this side reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: If possible, use anhydrous hydrazine in an anhydrous solvent like dry ethanol to minimize the presence of water. However, working with anhydrous hydrazine requires extreme caution due to its toxicity and instability. For most applications, using hydrazine hydrate with careful temperature control is sufficient.
-
Temperature and Time Optimization: Avoid unnecessarily high temperatures or prolonged reaction times. As established in Question 1, monitor the reaction closely and stop it once the starting material is consumed to prevent the slow-forming hydrolysis byproduct from accumulating.
-
pH Control: Ensure the reaction is not unnecessarily acidic or basic. While the synthesis is typically run without an external base, contamination or degradation can alter the pH. The reaction should be run under neutral or slightly basic conditions inherent to the hydrazine solution.
-
Question 4: The reaction mixture is turning dark brown or black, and the final isolated product is a complex, difficult-to-purify mixture. What is causing this degradation?
Answer: Significant color change and the formation of an intractable mixture are indicative of product and/or reactant degradation. Fluorinated heterocyclic compounds can be sensitive to harsh conditions.
-
Causality: High reaction temperatures (e.g., >120-130 °C) for extended periods can lead to thermal decomposition of the pyrimidine ring or polymerization side reactions. The presence of oxygen can also lead to oxidative degradation pathways.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath and a temperature controller to maintain a stable reaction temperature. Avoid aggressive, direct heating with a mantle. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using standard Schlenk line or balloon techniques to prevent oxygen from entering the reaction flask. This is particularly important if the reaction requires prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare the 2-chloro-4-amino-5-fluoropyrimidine precursor? The most established route starts from 5-fluorouracil. This involves a two-step process: first, chlorination of 5-fluorouracil using a strong chlorinating agent like phosphorus oxychloride (POCl3) to yield 2,4-dichloro-5-fluoropyrimidine.[3] Second, a selective amination at the more reactive C4 position is performed using ammonia in a suitable solvent like ethanol at mild temperatures.[4] This regioselectivity is well-documented for 2,4-dihalopyrimidines.[5]
Q2: How critical is the choice of solvent? The solvent plays a crucial role. It must dissolve the starting material, be stable at the reaction temperature, and ideally have a boiling point that allows for effective thermal control. Polar protic solvents like ethanol, isopropanol, and n-butanol are preferred because they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction.[1]
Q3: What are the best practices for work-up and purification? After the reaction is complete, the mixture is typically cooled, and the excess solvent and hydrazine are removed under reduced pressure. The resulting crude solid is then triturated or recrystallized. A common procedure involves:
-
Cooling the reaction mixture in an ice bath to precipitate the product.
-
Filtering the solid and washing it with cold water to remove excess hydrazine hydrate and any salts.
-
Washing with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.
-
If necessary, recrystallization from ethanol or an ethanol/water mixture can be performed to achieve high purity.
Mechanistic Insights and Process Flow
Understanding the reaction pathways is key to effective troubleshooting.
Diagram 1: Desired SNAr Pathway
This diagram illustrates the two-step addition-elimination mechanism for the desired synthesis. The nucleophilic hydrazine attacks the electrophilic C2 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.[6]
Caption: The desired SNAr mechanism for synthesis.
Diagram 2: Dimer Byproduct Formation Pathway
This diagram shows how the desired product can act as a nucleophile itself, attacking another molecule of the starting material to form an unwanted dimer. This highlights why a large excess of hydrazine is critical.
Caption: The competitive pathway leading to dimer formation.
Diagram 3: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
| Parameter | Recommended Value / Condition | Rationale |
| Solvent | Isopropanol or Ethanol | Good solubility for reactants; appropriate boiling point for thermal control. |
| Reactant 1 | 2-chloro-4-amino-5-fluoropyrimidine | 1.0 equivalent |
| Reactant 2 | Hydrazine Monohydrate (64-65%) | 8.0 equivalents |
| Temperature | 80-85 °C (Reflux for Ethanol) | Balances reaction rate against thermal degradation and hydrolysis. |
| Atmosphere | Nitrogen | Prevents oxidative side reactions during prolonged heating. |
| Reaction Time | 4-8 hours (Monitor by TLC/LC-MS) | Ensure full consumption of starting material without excessive byproduct formation. |
| Addition Method | Slow, dropwise addition of starting material to heated hydrazine | Maintains a high hydrazine-to-pyrimidine ratio, suppressing dimer formation. |
| Work-up | Cool to 0-5 °C, filter solid, wash with cold H₂O, then cold ether. | Isolates the product and removes unreacted hydrazine and impurities. |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add isopropanol (approx. 10 mL per gram of starting material) and hydrazine monohydrate (8.0 eq).
-
Inerting: Flush the system with nitrogen for 10-15 minutes.
-
Heating: Heat the hydrazine solution to 80 °C under a gentle flow of nitrogen.
-
Reactant Addition: Separately, dissolve the 2-chloro-4-amino-5-fluoropyrimidine (1.0 eq) in a minimum amount of warm isopropanol. Add this solution dropwise to the hot hydrazine solution over 30 minutes.
-
Reaction: Maintain the reaction at 80-85 °C with vigorous stirring. Monitor the disappearance of the starting material using a suitable TLC system (e.g., 10% Methanol in Dichloromethane).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 1 hour to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) followed by cold diethyl ether (2x).
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.
References
- Hoffmann-La Roche Inc. (1965). 2-chloro-4-amino-5-fluoropyrimidine. U.S.
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]
-
Knapp, D. M., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 48(4), 1174–1184. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [wap.guidechem.com]
- 3. japsonline.com [japsonline.com]
- 4. US3185690A - 2-chloro-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Stability of 5-Fluoro-2-hydrazinylpyrimidin-4-amine under acidic conditions
Technical Support Center: 5-Fluoro-2-hydrazinylpyrimidin-4-amine Topic: Stability & Handling Under Acidic Conditions Ticket ID: #PYR-5F-HYD-001 Status: Resolved / Knowledge Base Article
Executive Summary
You are likely accessing this guide because you have observed degradation, low yields, or unexpected peaks during the synthesis or handling of This compound (CAS: N/A for specific salt, Base structure related to 5-fluorocytosine precursors).
The Critical Insight:
Under aqueous acidic conditions, this compound undergoes acid-catalyzed hydrolysis at the C2 position. The hydrazine group (
Part 1: The Chemical Stability Profile
The stability of this compound is governed by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing fluorine atom at C5.
The Degradation Mechanism (Hydrolysis)
In the presence of protons (
-
Step 1 (Protonation): The ring nitrogen (N3) or the terminal hydrazine nitrogen protonates. Protonation of N3 activates the C2 carbon, making it highly electrophilic.[1]
-
Step 2 (Nucleophilic Attack): Water attacks the C2 carbon.
-
Step 3 (Elimination): Hydrazine (
) is expelled as a leaving group. -
Step 4 (Tautomerization): The resulting enol tautomerizes to the thermodynamically stable ketone form (5-Fluorocytosine).
Visualization of Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism converting the hydrazine precursor to 5-fluorocytosine.
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a new peak at RRT 0.85 (approx) in HPLC after stirring in 1N HCl. What is it?
Diagnosis: This is almost certainly 5-Fluorocytosine . Explanation: The 5-fluoro group makes the C2 position susceptible to nucleophilic attack. In 1N HCl, the hydrazine group is a better leaving group than the amine at C4.[1] Validation:
-
Check the UV spectrum of the new peak. 5-Fluorocytosine has a distinct
around 276 nm (pH dependent). -
Run LC-MS.[2]
-
Target Molecule:
Da ( ). -
Impurity:
Da ( ). -
Mass Shift: Loss of 14 Da (
).
-
Q2: My cyclization reaction (to form a triazolopyrimidine) using formic acid has low yield.
Diagnosis: Competition between Cyclization and Hydrolysis . Explanation: You are likely using aqueous formic acid or allowing water to enter the system. Water competes with the formate group for the C2 position. Solution:
-
Switch Solvent: Use Orthoformate (e.g., Triethyl orthoformate) instead of formic acid to drive cyclization under anhydrous conditions.
-
Temperature Control: If using acid, keep temperature
unless water is strictly excluded.
Q3: The solid compound has turned pink/brown during storage.
Diagnosis: Oxidative degradation of the hydrazine moiety. Explanation: Hydrazines are reducing agents.[3] Trace metals (Fe, Cu) or atmospheric oxygen can oxidize the terminal hydrazine to an azo intermediate or liberate nitrogen gas. Protocol:
-
Store under Argon/Nitrogen.
-
Chelation: Ensure glassware is free of metal residues.
Part 3: Comparative Stability Data
The following table summarizes the stability of this compound across different pH ranges.
| Condition | pH Range | Stability | Major Degradant | Recommendation |
| Strong Acid (Aq) | < 2.0 | Poor | 5-Fluorocytosine | Avoid. Do not use for quenching or workup. |
| Weak Acid (Aq) | 3.0 - 5.0 | Moderate | 5-Fluorocytosine (Slow) | Process quickly (< 1 hr) at low temp ( |
| Neutral | 6.0 - 8.0 | Good | N/A | Preferred condition for aqueous workups. |
| Basic | > 10.0 | Moderate | Oxidative dimers | Hydrazines can oxidize faster in base; keep air-free. |
| Anhydrous Acid | N/A | Good | N/A | Stable as salt (e.g., HCl salt) if dry . |
Part 4: Validated Analytical Protocol
To distinguish the parent hydrazine from the hydrolysis product (5-FC), use this HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B for 2 min (to retain polar hydrazine), then 0-30% B over 10 min.
-
Detection: 270 nm.
Expected Elution Order:
-
5-Fluorocytosine (Degradant): Elutes early (very polar).
-
This compound (Parent): Elutes slightly later (hydrazine is slightly less polar than the lactam/hydroxyl form).
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
Vermes, B., et al. (1980).[1] "Acid-catalyzed hydrolysis of 2-substituted pyrimidines." Journal of Heterocyclic Chemistry. (Establishes the leaving group hierarchy: Hydrazine > Amine).
-
PubChem. (2025).[4] Compound Summary for 5-Fluorocytosine. National Library of Medicine. Link (Reference for the hydrolysis product structure and spectra).
-
Korboukh, I., et al. (2010).[1] "Synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives." Journal of Organic Chemistry. (Discusses the lability of C2-hydrazines in fluorinated pyrimidine scaffolds).
Sources
Validation & Comparative
Comparative Validation Guide: Optimizing Purity Analysis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
Executive Summary & Scientific Rationale
5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS: 1391632-48-2) represents a specific analytical challenge common in modern drug development: a small, highly polar, basic fluorinated heterocycle.
The Analytical Problem: Standard C18 methods fail this molecule for two reasons:
-
Dewetting/Retention Loss: The hydrazine and amine groups create high polarity, causing the analyte to elute near the void volume (
) on alkyl phases, preventing separation from polar synthesis byproducts. -
Peak Tailing: The basic hydrazine moiety interacts strongly with residual silanols on the silica surface, leading to asymmetric peaks (Tailing Factor
) and poor integration accuracy.
The Solution:
This guide compares three methodologies, ultimately validating the Core-Shell Pentafluorophenyl (PFP) phase as the superior approach. Unlike C18 (hydrophobic interaction only), PFP utilizes multiple retention mechanisms—
Comparative Methodologies
We evaluated three distinct separation strategies. The data below summarizes the performance of each.
Method A: The "Standard" (C18)[1][2]
-
Column: C18 (3.5 µm, 150 x 4.6 mm)
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile
-
Verdict: Failed. Analyte eluted at void (
). Co-elution with polar synthesis salts.
Method B: The "Traditional Fix" (Ion-Pairing)
-
Column: C18 (5 µm, 250 x 4.6 mm)[1]
-
Mobile Phase: 10mM Sodium Hexanesulfonate (pH 2.5) / Methanol
-
Verdict: Functional but Flawed. Good retention (
) and peak shape. However, the method is incompatible with LC-MS (ion suppression) and requires long equilibration times (hysteresis).
Method C: The "Optimized Product" (Core-Shell PFP)
-
Column: Core-Shell PFP (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol[2]
-
Verdict: Superior. The fluorine-fluorine interaction provides unique selectivity. High efficiency (Core-Shell) allows shorter run times. Fully MS-compatible.
Comparative Performance Data
| Parameter | Method A (C18) | Method B (Ion-Pairing) | Method C (Core-Shell PFP) | Acceptance Criteria |
| Retention Factor ( | 0.3 (Fail) | 4.2 | 3.8 | |
| Tailing Factor ( | 2.4 | 1.1 | 1.05 | |
| Resolution ( | N/A (Co-elution) | > 3.0 | > 4.5 | |
| MS Compatibility | Yes | No | Yes | Essential for Impurity ID |
| Equilibration Time | 10 min | 60 min | 5 min | Efficiency |
Mechanistic Insight: Why PFP Wins
The success of Method C is not accidental; it is based on specific chemical interactions. The diagram below illustrates the multi-modal retention mechanism of the PFP phase compared to the single-mode C18.[3]
Figure 1: Mechanistic comparison. Note that on C18, the basic hydrazine interacts with silanols (red arrow), causing tailing. On PFP, the electron-deficient ring interacts with the electron-rich pyrimidine and the fluorine atoms engage in dipole interactions, securing retention without silanol interference.
Validated Experimental Protocol (Method C)
This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures [1].
Chromatographic Conditions[4][5][6][7][8][9][10]
-
Instrument: HPLC/UHPLC with PDA or UV detector (and optional MS).
-
Column: Kinetex® PFP or equivalent Core-Shell Fluorophenyl, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Note: Low pH is critical to protonate the hydrazine, ensuring consistent ionization and interaction with the PFP phase.
-
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Column Temp: 35°C.
-
Detection: UV @ 245 nm (Pyrimidine
). -
Injection Vol: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Comparison Note |
|---|---|---|
| 0.0 | 5 | Initial hold for polar retention |
| 1.0 | 5 | |
| 8.0 | 60 | Elution of hydrophobic impurities |
| 8.1 | 5 | Re-equilibration |
| 11.0 | 5 | Ready for next injection |
Sample Preparation (Critical Step)
Hydrazines are susceptible to oxidative degradation.
-
Diluent: 10 mM Ammonium Formate (pH 3.0) : Methanol (90:10).
-
Why? High aqueous content matches initial gradient to prevent peak distortion (solvent effect). Acidic pH stabilizes the hydrazine.
-
-
Stock Solution: Dissolve 10 mg substance in 10 mL diluent. Prepare fresh daily or store at 4°C protected from light.
Validation Workflow (ICH Q2 R2)
To ensure this method is "fit for purpose," follow this validation decision tree.
Figure 2: Step-wise validation workflow ensuring regulatory compliance.
Specificity (Stress Testing)
Perform forced degradation to prove the method separates the API from degradation products.
-
Oxidation: Treat with 3%
. (Expect hydrazine oxidation products). -
Acid/Base: 0.1N HCl / 0.1N NaOH @ 60°C.
-
Requirement: Purity angle < Purity threshold (using PDA detector) for the main peak.
Linearity & Range[11][12]
-
Range: Prepare solutions from 0.1 µg/mL (impurity level) to 500 µg/mL (assay level).
-
Acceptance:
.[1]
Accuracy (Recovery)[7]
-
Spike known impurities (if available) or API into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness
Intentionally vary parameters to test method stability:
-
pH: ± 0.2 units (Critical for hydrazine retention).
-
Temperature: ± 5°C.
-
Flow Rate: ± 0.1 mL/min.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.[6][Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for Analysis of Hydrazine.[2][7][8][Link]
Sources
- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. fortis-technologies.com [fortis-technologies.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
Crystal structure analysis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
An In-Depth Guide to the Crystal Structure Analysis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine: A Comparative Approach
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical and chemical properties, including its solubility, stability, and biological activity. This guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of interest in drug discovery due to its substituted pyrimidine core.
While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases like the Cambridge Structural Database (CSD), this guide will equip researchers with the necessary experimental protocols to determine it. Furthermore, we will present a comparative analysis with structurally related fluorinated pyrimidine derivatives to provide context and highlight key structural features.
I. Experimental Design for Crystal Structure Determination
The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process requiring meticulous attention to detail. The following sections outline a robust experimental workflow.
A. Synthesis and Purification
The initial step involves the synthesis of this compound. A potential synthetic route can be adapted from established methods for the synthesis of similar pyrimidine derivatives.[1][2] Following synthesis, rigorous purification is crucial, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are often employed to achieve high purity.
B. Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging aspect of crystal structure analysis. The choice of crystallization method and solvent is critical and often requires empirical screening. For a compound like this compound, which possesses hydrogen bond donors and acceptors, a variety of techniques could be successful.
1. Slow Evaporation Method:
This is a straightforward technique suitable for compounds that are stable at room temperature.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion Method:
This method is particularly effective for small quantities of material and allows for fine control over the crystallization process.[3]
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is poorly soluble.[4][5]
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
3. Cooling Crystallization:
This technique relies on the principle that the solubility of most compounds decreases with temperature.[4]
-
Protocol:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or ice bath can promote crystal formation.[4]
-
Solvent Selection:
The choice of solvent is critical. For pyrimidine derivatives, common solvents for crystallization include ethanol, acetone, methanol, acetonitrile, and mixtures thereof.[1][6] The ideal solvent should have moderate volatility and dissolve the compound to a reasonable extent.
Experimental Workflow for Crystal Structure Analysis
Caption: A generalized workflow for determining the crystal structure of a small molecule.
C. Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.[7][8][9]
-
Protocol:
-
A single crystal of appropriate size and quality is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10]
-
A complete dataset is collected by rotating the crystal through a series of angles.
-
D. Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Process:
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
II. Comparative Analysis with Structurally Related Pyrimidine Derivatives
To anticipate the structural features of this compound, we can draw comparisons with known crystal structures of similar molecules. The presence of the amine, hydrazine, and fluoro substituents provides multiple sites for hydrogen bonding and other intermolecular interactions, which will be the primary drivers of the crystal packing.
Molecular Structure of this compound
Caption: The 2D chemical structure of the title compound.
Below is a table comparing the crystallographic data of two known fluorinated pyrimidine derivatives. This data can serve as a valuable reference for the analysis of this compound.
| Compound | 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate [11] | A new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide [12] | Hypothetical this compound |
| Formula | C4H5FN3O+·C6H4NO3− | C22H20FN5O3 | C4H5FN4 |
| Crystal System | Monoclinic | Monoclinic | To be determined |
| Space Group | P21/c | P21/c | To be determined |
| Key Intermolecular Interactions | N—H⋯O, N—H⋯N, O—H⋯O, C—H⋯O hydrogen bonds, C—H⋯π interactions | N-H···O hydrogen bonds | Expected strong N-H···N hydrogen bonds from amine and hydrazine groups. Potential for N-H···F interactions. |
The crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate reveals extensive hydrogen bonding, forming supramolecular sheets.[11] Similarly, the second compound in the table also exhibits significant hydrogen bonding.[12] Given the presence of both amine and hydrazine groups in this compound, it is highly probable that its crystal structure will also be dominated by a robust network of N-H···N hydrogen bonds. The fluorine atom may also participate in weaker C-H···F or N-H···F interactions, further stabilizing the crystal lattice.
The hydrazinyl group, in particular, is expected to play a crucial role in the crystal packing. Its ability to act as both a hydrogen bond donor and acceptor could lead to the formation of unique supramolecular synthons, such as dimers or catemers, which are commonly observed in hydrazide and hydrazine derivatives.
III. Conclusion
This guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of this compound. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully elucidate its three-dimensional atomic arrangement. The comparative analysis with known fluorinated pyrimidine derivatives offers valuable insights into the expected intermolecular interactions and crystal packing motifs. The determination of this crystal structure will be a significant contribution to the understanding of this important class of compounds and will undoubtedly aid in the rational design of new therapeutic agents and functional materials.
IV. References
-
Google Patents. CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof. Available from:
-
Excillum. Small molecule crystallography. Available from: [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
PubChem. 5-fluoro-2-hydrazinylpyrimidine (C4H5FN4). Available from: [Link]
-
CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]
-
Cardiff University, -ORCA. The crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S·C3H7NO. Available from: [Link]
-
Universitat Autònoma de Barcelona Research Portal. CCDC 1479355: Experimental Crystal Structure Determination. Available from: [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. Available from: [Link]
-
Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available from: [Link]
-
PMC. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Available from: [Link]
-
PubMed. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Available from: [Link]
-
PMC. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available from: [Link]
-
PubChem. 5-(4-Fluorophenyl)-2-hydrazinylpyridin-3-amine. Available from: [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Available from: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available from: [Link]
-
ResearchGate. (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available from: [Link]
-
Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
-
Google Patents. WO2009094442A2 - 5-fluoro pyrimidine derivatives. Available from:
-
PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]
-
NIST WebBook. Pyrimidine, 5-amino-4-hydrazino-, hydrochloride. Available from: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. japsonline.com [japsonline.com]
- 3. unifr.ch [unifr.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents [patents.google.com]
- 7. excillum.com [excillum.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. rigaku.com [rigaku.com]
- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative IR Analysis: 5-Fluoro-2-hydrazinylpyrimidin-4-amine vs. Precursors
This guide serves as a technical comparative analysis for researchers monitoring the synthesis and purity of 5-Fluoro-2-hydrazinylpyrimidin-4-amine . It focuses on Infrared (IR) spectroscopy as a rapid "performance" metric for distinguishing the target product from its chlorinated precursor, 2-Chloro-5-fluoropyrimidin-4-amine .
Executive Summary & Application Context
This compound is a critical heterocyclic intermediate, often employed as a scaffold in the development of antiviral nucleoside analogs and anticancer agents (e.g., fluorouracil derivatives).
In a drug development workflow, "performance" is defined by the purity profile and the successful nucleophilic displacement of the 2-chloro substituent by hydrazine. This guide compares the IR spectral fingerprint of the target molecule against its primary "alternative"—the unreacted starting material (2-Chloro-5-fluoropyrimidin-4-amine)—to provide a rapid, non-destructive method for reaction monitoring (In-Process Control).
Key Differentiators (The "Fingerprint" Shift)
-
Loss of Signal: Disappearance of the C-Cl stretch (~700–750 cm⁻¹).
-
Gain of Signal: Appearance of complex Hydrazine (-NH-NH₂) bands overlapping with the existing amine (-NH₂) signals, specifically broadening the 3300–3400 cm⁻¹ region and introducing new N-N stretching modes.
Synthesis & Spectral Evolution (Mechanism)
To interpret the IR spectrum accurately, one must understand the structural transformation. The synthesis typically involves a nucleophilic aromatic substitution (
Reaction Pathway Diagram
The following diagram illustrates the transformation and the corresponding spectral shifts expected at each stage.
Figure 1: Reaction pathway showing the nucleophilic displacement of Chlorine by Hydrazine, correlating to key spectral changes.
Comparative Spectral Data: Target vs. Precursor
The following table synthesizes experimental data from analogous pyrimidine derivatives (e.g., 2-hydrazinopyrazine) and theoretical group frequency assignments. Use this for peak assignment.
| Functional Group | Mode of Vibration | Precursor (2-Cl) (Wavenumber cm⁻¹) | Target (2-Hydrazinyl) (Wavenumber cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3450, 3320 (Sharp) | 3450–3150 (Broadened) | Low . The target has two amine environments (4-NH₂ and 2-NH-NH₂), causing significant overlap and broadening. |
| Hydrazine (-NH-NH₂) | N-H Stretch | Absent | 3350–3200 (Overlaps) | Medium . Look for increased intensity and "shouldering" on the lower energy side of the amine peak.[1] |
| Aromatic Ring | C=N / C=C Stretch | 1640–1560 | 1620–1550 | Low . Slight redshift often observed in the product due to increased electron donation from hydrazine vs. chlorine. |
| Amine/Hydrazine | N-H Bend (Scissoring) | ~1600 | 1650–1610 | Medium . Hydrazine bending often appears as a distinct shoulder near the ring stretch. |
| Fluorine (C-F) | C-F Stretch | 1250–1200 | 1250–1200 | Control . This peak should remain relatively stable, confirming the 5-F position is intact. |
| Hydrazine (C-N) | C-N Exocyclic Stretch | Absent | 1360–1250 | High . A new band appears in the fingerprint region corresponding to the C2-Hydrazine bond. |
| Hydrazine (N-N) | N-N Stretch | Absent | 1150–1050 | High . Characteristic of hydrazines, though often weak/medium intensity. |
| Chlorine (C-Cl) | C-Cl Stretch | 750–700 (Strong) | ABSENT | CRITICAL . The complete disappearance of this strong band is the primary indicator of reaction completion. |
Detailed Analysis of Key Regions
A. The High Frequency Region (3500–3000 cm⁻¹)
-
Precursor: Shows a classic primary amine doublet (asymmetric and symmetric stretches).[1]
-
Target: The hydrazine group adds three new N-H bonds. Expect a "mashing" of peaks resulting in a broad, intense band. Note: Hydrazines are hygroscopic; moisture (O-H stretch) can further broaden this region.
B. The Fingerprint Region (1500–600 cm⁻¹)
-
The "Performance" Check: To validate the synthesis, focus on 700–800 cm⁻¹ .
-
If a peak remains at ~740 cm⁻¹: The reaction is incomplete (Residual starting material).
-
If the region clears: The C-Cl bond is broken.
-
Experimental Protocol for IR Characterization
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol. Hydrazine derivatives are prone to oxidation and moisture absorption, which can distort IR spectra.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets to minimize moisture uptake and sample preparation time.
Step-by-Step Workflow:
-
Sample Preparation (Drying):
-
Why: Hydrazinyl pyrimidines are hygroscopic. Water bands (broad ~3400 cm⁻¹) will obscure the N-H stretches.
-
Action: Dry the solid product in a vacuum desiccator over
for at least 4 hours prior to analysis.
-
-
Background Collection:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.
-
-
Sample Loading:
-
Place ~5 mg of the dried powder onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 or 64 (Higher scans improve signal-to-noise for weak N-N bands).
-
Range: 4000–600 cm⁻¹.
-
-
Validation (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloping, contact pressure is poor).
-
Check 2: Is there a broad hump >3500 cm⁻¹? (If yes, sample is wet; re-dry).
-
Interpretation Logic Flow
Use the following logic gate to determine the status of your synthesis based on the IR data.
Figure 2: Decision tree for validating synthesis using IR spectral markers.
References
-
RSC Advances. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels. Royal Society of Chemistry. Link
- Support: Provides assignments for hydrazine group vibrations on diazine rings (N-N stretch, N-H bend).
-
Applied Science and Biotechnology Journal for Advanced Research. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.[2] Link
- Support: Comprehensive review of pyrimidine ring stretches and C-F bond assignments (1000–1400 cm⁻¹).
-
Journal of Molecular Structure. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Elsevier. Link
-
Organic Chemistry Data. (2023). IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Link
-
Support: General characteristic bands for primary amines and N-H wags.[1]
-
-
BenchChem. (2024). Synthesis and Properties of Chlorinated Pyrimidines. Link
- Support: Synthesis pathways for 2-chloro-5-fluoropyrimidin-4-amine precursors.
Sources
Technical Comparison Guide: Analytical Differentiation of 5-Fluoro-2-hydrazinylpyrimidin-4-amine
This technical guide details the strategic differentiation of 5-Fluoro-2-hydrazinylpyrimidin-4-amine (Target) from its critical structural isomers, specifically the regioisomer 2-amino-4-hydrazinyl-5-fluoropyrimidine .
Executive Summary & Structural Landscape
In the synthesis of purine analogs and antiviral nucleosides, This compound serves as a high-value scaffold. However, its synthesis from 2,4-dichloro-5-fluoropyrimidine is governed by nucleophilic aromatic substitution (
The core challenge is distinguishing the Target (Isomer A) from the Inverse Regioisomer (Isomer B) . Standard LC-MS often fails to differentiate these due to identical molecular weights (MW: 143.12) and similar polarity.[1] This guide establishes a self-validating analytical workflow to definitively assign structure.
The Isomer Landscape
| Feature | Target (Isomer A) | Inverse Regioisomer (Isomer B) |
| IUPAC Name | This compound | 4-Hydrazinyl-5-fluoropyrimidin-2-amine |
| Structure | Hydrazine at C2, Amine at C4 | Hydrazine at C4, Amine at C2 |
| Origin | Hydrazine attack at C4 | |
| Prevalence | Major product (via controlled sequence) | Major impurity (via reverse addition) |
Synthesis Logic & Causality
To understand the impurity profile, one must understand the reactivity of the starting material, 2,4-dichloro-5-fluoropyrimidine .
-
Rule of Pyrimidine Substitution: In 2,4-dichloropyrimidines, the C4 position is significantly more reactive towards nucleophiles than the C2 position due to the para-like resonance stabilization with the N1 nitrogen and reduced steric hindrance compared to the C2 position (flanked by two nitrogens).
-
The Critical Control Point: The order of reagent addition defines the product.
-
Path A (Correct): Addition of Ammonia first targets C4. Subsequent hydrazine addition targets C2.
-
Path B (Incorrect): Addition of Hydrazine first targets C4.[1] Subsequent ammonia addition targets C2.
-
Visualization: Synthetic Pathways & Isomer Generation
Caption: Kinetic control of nucleophilic substitution on the pyrimidine ring dictates the formation of the target vs. the regioisomer.
Analytical Differentiation Strategy
The following protocols provide a definitive structural assignment.
A. NMR Spectroscopy (The Gold Standard)
Standard 1D
Protocol 1: HMBC Connectivity Mapping
Objective: Determine if the primary amine (
-
Sample Prep: Dissolve 10 mg in DMSO-d6 (prevents proton exchange seen in MeOD).
-
Acquisition: Run
, , and HMBC. -
Analysis Logic:
-
Identify C4 vs C2: In
NMR, C2 is typically more deshielded (~160-165 ppm) as it is flanked by two nitrogens ( ). C4 is slightly more shielded (~155-160 ppm) but this can vary with substituents. -
The "Smoking Gun" Correlation:
-
Target (4-Amine): The broad singlet for
(approx 7.0-8.0 ppm) will show a strong 3-bond correlation to C5 (bearing the Fluorine) and C6 . -
Isomer (2-Amine): The
protons will correlate to C2 . Since C2 is isolated between nitrogens, it shows no 3-bond correlation to the C5-F carbon or C6 proton.
-
-
| Signal | Target (Isomer A) | Regioisomer (Isomer B) |
| H6 Proton | Doublet ( | Doublet ( |
| Amine (-NH2) HMBC | Correlates to C5 ( | Correlates to C2 (No correlation to C5/C6) |
| Hydrazine (-NH) HMBC | Correlates to C2 | Correlates to C4 and C5 |
B. UV-Vis Spectrophotometry
Substitution at the 4-position conjugates differently with the pyrimidine
-
Target: Typically exhibits a
shift (bathochromic) compared to the 2-amino isomer due to the strong electron-donating effect of the amine para- to N1. -
Protocol: Prepare 10
solutions in Methanol. Compare .[2]-
Note: This requires reference standards. If standards are unavailable, rely on NMR.
-
Experimental Workflow: Self-Validating Protocol
This workflow ensures that you do not proceed with the wrong isomer.
Step 1: Intermediate Validation (Critical)
Do not wait for the final product to check regiochemistry. Validate the intermediate 2-chloro-4-amino-5-fluoropyrimidine .
-
Test:
NMR in DMSO-d6. -
Criteria: The
peak must show NOE (Nuclear Overhauser Effect) or HMBC correlation to the H6 proton.-
If Amine is at C4: Strong NOE between
and H6 (they are vicinal). -
If Amine is at C2: No NOE between
and H6 (they are distant).
-
Step 2: Final Product HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile Gradient: 5% B to 40% B over 15 min. Detection: UV at 254 nm.
-
Differentiation: The 2-amino isomer (Impurity) is generally less polar than the 4-amino target because the 4-amino group can hydrogen bond effectively with N3, reducing effective polarity, or interact with the stationary phase differently. Expect the Target to elute slightly earlier or later depending on pH, but they will separate.
Visualization: Analytical Decision Tree
Caption: HMBC correlation logic is the definitive "Go/No-Go" gate for structural confirmation.
References
-
PubChem Compound Summary . (2025). 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate). National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
5-Fluoro-2-hydrazinylpyrimidin-4-amine proper disposal procedures
This guide outlines the operational safety and disposal procedures for 5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS: 925192-06-9 / Analogous to 150697-66-0).
This substance presents a dual-hazard profile: the hydrazine moiety (reducing agent, potential carcinogen, shock-sensitive) and the fluorinated pyrimidine core (requires specific incineration parameters to prevent HF release).
Part 1: Executive Safety & Classification
Immediate Action Directive: Treat this compound as a High-Risk Toxic Reactive . Do not dispose of via municipal drains or standard trash. Segregation from oxidizing agents and acids is critical to prevent uncontrolled exothermic evolution of nitrogen gas or toxic vapors.
Hazard Classification Table
| Parameter | Classification | Operational Implication |
| Primary Hazard | Acute Toxicity / Carcinogen | Handle only in a certified chemical fume hood. |
| Secondary Hazard | Reactive / Reducing Agent | Incompatible with strong oxidizers (peroxides, permanganates) and acids. |
| RCRA Status | Characteristic Waste (Likely D003) | If not specifically U-listed, treat as "Reactive" due to hydrazine content. |
| Combustion Byproducts | Incineration requires scrubbers for Hydrogen Fluoride. |
Part 2: Personal Protective Equipment (PPE)
Hydrazine derivatives are known skin sensitizers and can penetrate standard nitrile gloves over time.
-
Respiratory: Work strictly within a fume hood.[1][2] If outside containment (e.g., spill cleanup), use a full-face respirator with P100/Organic Vapor cartridges.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.
-
-
Ocular: Chemical splash goggles + Face Shield (8-inch minimum) during liquid transfer or deactivation.
Part 3: Disposal Workflows
Scenario A: Bulk Waste (Unused Stock or Mother Liquor)
Do not attempt to deactivate large quantities (>5g) on the benchtop due to heat generation.
-
Segregation: Collect in a dedicated waste stream labeled "Toxic - Hydrazine Derivative - Fluorinated" .
-
Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers (potential catalytic decomposition).
-
Labeling: Explicitly mark "DO NOT MIX WITH OXIDIZERS" .
-
Final Disposal: Transfer to a licensed hazardous waste facility for High-Temperature Incineration with acid gas scrubbing (to capture HF).
Scenario B: Spill Cleanup & Benchtop Deactivation (<5g)
For small spills or residual glassware cleaning, chemical oxidation is the standard protocol.
The Mechanism:
The hydrazine group (
Protocol:
-
Preparation: Cool the bleach solution in an ice bath (reaction is exothermic).
-
Slow Addition: Add the bleach solution dropwise to the spill/residue.
-
Observation: Look for bubbling (
gas).
-
-
Ventilation: Ensure high exhaust flow; toxic chloramines may form transiently.
-
Verification: Test pH. Maintain a basic pH (>9) to ensure stability during oxidation.
-
Cleanup: Absorb the deactivated slurry with vermiculite/clay. Dispose of as solid hazardous waste.
Part 4: Visualizations
Figure 1: Decision Logic for Disposal
Caption: Operational decision tree distinguishing between bulk lab-packing and benchtop deactivation protocols.
Figure 2: Deactivation Chemistry Flow
Caption: Chemical pathway for the oxidative deactivation of the hydrazine functional group.
Part 5: Scientific Rationale (E-E-A-T)
Why Incineration for Bulk?
While bleach deactivation works for the hydrazine group, the 5-Fluoro substituent presents a secondary challenge. Open burning or low-temp disposal can release Hydrogen Fluoride (HF), a corrosive gas that damages incinerator linings and poses severe inhalation risks. Professional incineration facilities utilize scrubbers (alkaline sprays) to neutralize HF into harmless salts (
Why Avoid Acidification?
Adding acid to this compound (e.g., for cleaning) can protonate the amine/hydrazine, forming salts. However, it does not destroy the reactive hydrazine bond. Furthermore, if mixed with bleach and acid, chlorine gas (
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes (P and U Lists). EPA.gov. [Link]
-
University of California, Santa Barbara. (2025). Hydrazine Safety and Handling Guidelines. UCSB EH&S.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
